3-Bromoquinolin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPUHAUIBLBKOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858601 | |
| Record name | 3-Bromoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-57-6 | |
| Record name | 3-Bromoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromoquinolin-5-amine
CAS Number: 116632-57-6
This technical guide provides a comprehensive overview of 3-Bromoquinolin-5-amine, a key pharmaceutical intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, plausible synthetic routes, and potential biological significance.
Core Chemical Properties
This compound is a heterocyclic compound with the molecular formula C₉H₇BrN₂.[1] It is classified as a pharmaceutical intermediate, suggesting its role as a building block in the synthesis of more complex, biologically active molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 116632-57-6 | [2] |
| Molecular Formula | C₉H₇BrN₂ | [1] |
| Molecular Weight | 223.07 g/mol | |
| Appearance | Solid | |
| Boiling Point (Predicted) | 352.5 ± 27.0 °C at 760 mmHg | |
| Density (Predicted) | 1.6 ± 0.1 g/cm³ | |
| Flash Point (Predicted) | 167.0 ± 23.7 °C | |
| IUPAC Name | 3-bromo-5-quinolinamine |
Table 2: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Reference |
| InChI | 1S/C9H7BrN2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H,11H2 | |
| InChI Key | SVPUHAUIBLBKOQ-UHFFFAOYSA-N | |
| SMILES | C1=CC2=C(C(=C1)N)C=NC=C2Br |
Synthetic Methodologies
A potential synthetic pathway could involve the regioselective bromination of 5-aminoquinoline. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. However, direct bromination can sometimes lead to a mixture of products.
Another feasible approach is the amination of a suitable dibromoquinoline precursor. For instance, a Buchwald-Hartwig amination of a 3,X-dibromoquinoline (where X is another position on the quinoline ring) could potentially introduce the amino group at the 5-position.
A snippet of a manufacturing process mentions the use of copper (II) chloride and tert-butyl nitrite, which suggests a diazotization-type reaction, possibly a Sandmeyer-like transformation, as a key step.[1] This could involve the diazotization of a corresponding diaminoquinoline followed by bromo-de-amination.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromoquinoline
While not a direct synthesis of the title compound, the Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds in quinoline systems and is therefore highly relevant. The following is a general protocol for the amination of 3-bromoquinoline to 3-aminoquinoline, which can be adapted for the synthesis of other aminoquinolines.[3]
Objective: To synthesize 3-aminoquinoline from 3-bromoquinoline.
Materials:
-
3-Bromoquinoline
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Sodium tert-butoxide, Cesium carbonate)
-
Ammonia source (e.g., Ammonia solution, Benzophenone imine)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, septa, etc.)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoquinoline (1.0 mmol), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).
-
Add the base (1.5-2.0 mmol) to the reaction vessel.
-
Reagent Addition: Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
Add the ammonia source. If using an ammonia solution, ensure the catalyst system is compatible.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (typically between 80-120 °C) and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-aminoquinoline.
Plausible Synthetic Pathway Diagram
The following diagram illustrates a plausible, though hypothetical, synthetic pathway for this compound starting from 5-nitroquinoline. This pathway involves a nitration, reduction, and subsequent Sandmeyer-type reaction.
Caption: A plausible synthetic route to this compound.
Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway data for this compound are not extensively reported in the reviewed literature. However, the quinoline scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.
Derivatives of bromoquinoline have been investigated for their potential as anticancer agents.[4] The bromine atom can serve as a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. The amino group can also be crucial for interactions with biological targets, such as forming hydrogen bonds with amino acid residues in enzyme active sites.
Given its structure as a substituted quinoline, this compound could be a precursor for molecules targeting various enzymes or receptors. Further research is required to elucidate the specific biological targets and pharmacological profile of this compound and its derivatives.
Experimental Workflow for Biological Evaluation
Should a researcher wish to investigate the biological activity of this compound, a general workflow could be as follows:
Caption: A typical workflow for assessing the biological activity of a novel chemical entity.
Conclusion
This compound is a valuable chemical intermediate with potential applications in pharmaceutical research and development. While detailed synthetic protocols and specific biological data are currently limited in publicly accessible literature, its structural features suggest it is a promising scaffold for the synthesis of novel bioactive compounds. Further investigation into its synthesis and pharmacological properties is warranted to fully explore its potential in drug discovery.
References
Synthesis of 3-Bromoquinolin-5-amine from 3-Aminoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-Bromoquinolin-5-amine, a valuable building block in medicinal chemistry, starting from 3-aminoquinoline. We will explore a direct bromination method as well as a multi-step approach involving protection, bromination, and deprotection. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathways and experimental workflows.
Synthetic Strategies
Two primary strategies for the synthesis of this compound from 3-aminoquinoline are presented:
-
Direct Bromination: A one-step process involving the direct bromination of the 3-aminoquinoline substrate.
-
Three-Step Synthesis via Acetyl Protection: A more traditional approach involving the protection of the amino group, followed by regioselective bromination and subsequent deprotection.
Direct Bromination of 3-Aminoquinoline
A direct method for the synthesis of 3-amino-5-bromoquinoline has been reported, offering a streamlined approach to the target molecule. This process involves the treatment of 3-aminoquinoline with bromine in the presence of sulfuric acid and silver sulfate.
Three-Step Synthesis via N-Acetylation
This alternative route involves the following sequence:
-
Acetylation of 3-aminoquinoline: The amino group is protected as an acetamide to modulate its directing effect and prevent side reactions.
-
Bromination of N-(quinolin-3-yl)acetamide: The acetylated intermediate is then brominated. The acetamido group is expected to direct the incoming electrophile to the desired C-5 position.
-
Hydrolysis of N-(5-bromoquinolin-3-yl)acetamide: The protecting acetyl group is removed to yield the final product.
Experimental Protocols
Direct Synthesis of 3-Amino-5-bromoquinoline
This protocol is adapted from a patented procedure.
Step 1: Bromination of 3-Aminoquinoline
-
Materials: 3-aminoquinoline, sulfuric acid, silver sulfate, bromine, sodium carbonate, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
In a glass flask, add sulfuric acid and then 3-aminoquinoline.
-
Cool the mixture to 0°C using an ice-salt bath.
-
Add silver sulfate to the cooled mixture.
-
Slowly add bromine dropwise at 0°C.
-
After the addition is complete, allow the reaction to proceed at room temperature overnight.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice water.
-
Neutralize the solution to an alkaline pH with sodium carbonate.
-
Extract the product with ethyl acetate three times.
-
Dry the combined organic phases with anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-amino-5-bromoquinoline.[1]
-
Three-Step Synthesis
Step 1: Synthesis of N-(quinolin-3-yl)acetamide (Acetylation)
-
Materials: 3-aminoquinoline, acetyl chloride, sodium acetate trihydrate, brine solution, acetone.
-
Procedure:
-
Dissolve sodium acetate trihydrate in a brine solution.
-
Add 3-aminoquinoline to the solution (if insoluble, dissolve in a minimal amount of acetone).
-
Add a solution of acetyl chloride in acetone dropwise to the mixture with stirring at room temperature.
-
Continue stirring for one hour.
-
The resulting acetylated product can be isolated and purified by standard procedures.
-
Step 2: Synthesis of N-(5-bromoquinolin-3-yl)acetamide (Bromination)
-
Materials: N-(quinolin-3-yl)acetamide, N-Bromosuccinimide (NBS), solvent (e.g., chloroform or acetic acid).
-
Procedure (General):
-
Dissolve N-(quinolin-3-yl)acetamide in a suitable solvent.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by recrystallization or column chromatography.
-
Step 3: Synthesis of 3-Amino-5-bromoquinoline (Hydrolysis)
-
Materials: N-(5-bromoquinolin-3-yl)acetamide, hydrochloric acid or sodium hydroxide, ethanol/water mixture.
-
Procedure (Acidic Hydrolysis):
-
Reflux a mixture of N-(5-bromoquinolin-3-yl)acetamide in a solution of hydrochloric acid in an ethanol/water mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 3-Aminoquinoline | C₉H₈N₂ | 144.17 | - | Solid |
| This compound | C₉H₇BrN₂ | 223.07 | 42 [1] | Solid |
| N-(quinolin-3-yl)acetamide | C₁₁H₁₀N₂O | 186.21 | - | Solid |
| N-(5-bromoquinolin-3-yl)acetamide | C₁₁H₉BrN₂O | 265.11 | - | Solid |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Direct synthesis of this compound.
Caption: Three-step synthesis of this compound.
Caption: Workflow for the direct bromination of 3-aminoquinoline.
References
Spectroscopic Profile of 3-Bromoquinolin-5-amine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Bromoquinolin-5-amine, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Introduction
This compound is a substituted quinoline derivative with significant potential in medicinal chemistry. The precise characterization of this compound is crucial for its application in the synthesis of novel therapeutic agents. This guide outlines the expected spectroscopic data based on the analysis of structurally related compounds and provides standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and connectivity of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.80 | d | ~2.5 | H-2 |
| ~8.40 | d | ~2.5 | H-4 |
| ~7.60 | dd | ~8.5, 7.0 | H-7 |
| ~7.30 | d | ~8.5 | H-8 |
| ~6.80 | d | ~7.0 | H-6 |
| ~5.50 | br s | - | -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-2 |
| ~148 | C-8a |
| ~145 | C-5 |
| ~135 | C-4 |
| ~130 | C-7 |
| ~128 | C-4a |
| ~120 | C-3 |
| ~115 | C-6 |
| ~110 | C-8 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 1620 - 1580 | Strong | N-H bend (scissoring) |
| 1580 - 1450 | Medium to Strong | C=C and C=N stretch (aromatic ring) |
| 1350 - 1250 | Medium | C-N stretch |
| ~830 | Strong | C-H bend (out-of-plane) |
| ~750 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and elemental composition of the compound.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 222/224 | ~100 / ~98 | [M]⁺/ [M+2]⁺ (presence of Bromine) |
| 195/197 | Variable | [M-HCN]⁺ |
| 143 | Variable | [M-Br]⁺ |
| 116 | Variable | [C₈H₆N]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹H NMR, 16-32 scans are typically sufficient. For ¹³C NMR, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Data Processing: Identify and label the characteristic absorption peaks.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular ion peaks.
-
Data Analysis: Identify the molecular ion peaks and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be clearly visible.
Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.
Potential Biological Activity of 3-Bromoquinolin-5-amine Derivatives: A Technical Guide for Researchers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities. Within this privileged heterocyclic family, 3-Bromoquinolin-5-amine presents a promising, yet underexplored, starting point for the development of novel therapeutic agents. The strategic placement of a bromine atom at the 3-position and an amino group at the 5-position offers unique opportunities for chemical modification and interaction with biological targets. This technical guide provides a prospective analysis of the potential biological activities of this compound derivatives, drawing upon the established bioactivities of analogous quinoline compounds. It outlines potential anticancer and antimicrobial applications, details relevant experimental protocols for their evaluation, and illustrates key signaling pathways that may be modulated by this novel class of compounds. This document is intended to serve as a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this compound derivatives.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1] Their versatile structure has been a key component in the development of drugs with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and cardiovascular effects.[1] The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of physicochemical properties and biological activity.
The this compound scaffold is of particular interest due to the presence of two key functionalities. The bromine atom at the 3-position can act as a handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse substituents. The amino group at the 5-position provides a site for the attachment of various side chains, which can significantly influence the compound's interaction with biological targets. This guide will explore the prospective biological activities of derivatives synthesized from this core structure.
Potential Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. Given the established role of substituted quinolines as anticancer agents, it is hypothesized that this compound derivatives could exhibit significant cytotoxic effects against various cancer cell lines.
Prospective Molecular Targets
Based on the known mechanisms of action of similar quinoline-based anticancer agents, potential molecular targets for this compound derivatives include:
-
Epidermal Growth Factor Receptor (EGFR): A key receptor tyrosine kinase involved in cell proliferation and survival. Many quinoline-based inhibitors target the ATP-binding site of EGFR.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.
-
Topoisomerases: Enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription.
-
Tubulin: The protein subunit of microtubules, which plays a vital role in cell division.
Illustrative Data on Anticancer Activity
The following table presents a hypothetical, yet realistic, representation of the kind of data that could be generated from an in vitro anticancer screening of novel this compound derivatives. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are a standard measure of a compound's potency.
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) |
| 3BQA-001 | N-(phenyl)-3-bromoquinolin-5-amine | A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 8.2 | ||
| HCT116 (Colon) | 15.1 | ||
| 3BQA-002 | N-(4-chlorophenyl)-3-bromoquinolin-5-amine | A549 (Lung) | 5.8 |
| MCF-7 (Breast) | 3.1 | ||
| HCT116 (Colon) | 7.9 | ||
| 3BQA-003 | N-(benzyl)-3-bromoquinolin-5-amine | A549 (Lung) | 25.3 |
| MCF-7 (Breast) | 18.9 | ||
| HCT116 (Colon) | 30.5 | ||
| Doxorubicin | (Reference Drug) | A549 (Lung) | 0.9 |
| MCF-7 (Breast) | 0.5 | ||
| HCT116 (Colon) | 1.2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Potential Antimicrobial Activity
The quinoline ring is a well-established pharmacophore in the design of antimicrobial agents. Halogenated quinolines, in particular, have shown promising activity against a range of bacterial and fungal pathogens. Therefore, it is plausible that derivatives of this compound could possess significant antimicrobial properties.
Prospective Spectrum of Activity
Derivatives could be screened against a panel of clinically relevant microorganisms, including:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungal pathogens: Candida albicans, Aspergillus niger
Illustrative Data on Antimicrobial Activity
The following table provides an example of how the antimicrobial activity of novel this compound derivatives could be presented, using the Minimum Inhibitory Concentration (MIC) as the key metric. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Derivative Structure | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 3BQA-004 | N-(pyridin-2-yl)-3-bromoquinolin-5-amine | 16 | 32 | 64 |
| 3BQA-005 | N-(thiazol-2-yl)-3-bromoquinolin-5-amine | 8 | 16 | 32 |
| 3BQA-006 | N-(pyrimidin-2-yl)-3-bromoquinolin-5-amine | 4 | 8 | 16 |
| Ciprofloxacin | (Reference Drug) | 1 | 0.5 | N/A |
| Fluconazole | (Reference Drug) | N/A | N/A | 2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
The following are standard experimental protocols that can be employed to evaluate the potential biological activities of newly synthesized this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well microtiter plates
-
This compound derivatives dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plates containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for understanding experimental processes and biological mechanisms. The following diagrams are provided in the DOT language for Graphviz.
General Experimental Workflow
This diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
References
The Ascendance of Bromoquinolines: A Technical Guide to Their Discovery, History, and Application in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold stands as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The strategic introduction of a bromine atom to this heterocyclic system has proven to be a pivotal development, unlocking a vast chemical space for the synthesis of novel therapeutic agents. Bromoquinolines serve as versatile building blocks, with the bromine atom acting as a reactive handle for a multitude of chemical modifications, enabling extensive exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1] This technical guide provides an in-depth exploration of the discovery and history of bromoquinolines in medicinal chemistry, detailing their synthesis, biological activities, and mechanisms of action, with a focus on their applications in oncology and infectious diseases.
A Historical Perspective: From Halogenated Antiseptics to Targeted Therapies
The journey of halogenated quinolines in medicine began with the discovery of compounds like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), first developed in 1899 as a topical antiseptic. These early halogenated 8-hydroxyquinolines were widely used as antimicrobial agents.[2][3] The broader field of quinolone antibiotics took a significant leap forward with the discovery of nalidixic acid in 1962, the predecessor to the vast family of quinolone and fluoroquinolone antibiotics.[4][5] This discovery spurred further exploration of the quinoline scaffold, leading to the synthesis of thousands of analogs.[5]
The deliberate incorporation of bromine into the quinoline ring for medicinal purposes gained momentum with the increasing understanding of its utility in synthetic chemistry. The bromine atom's ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, opened the door for the creation of diverse libraries of quinoline derivatives with a wide range of biological activities.[1] This synthetic versatility has been instrumental in the development of bromoquinoline-based compounds as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[6]
Synthetic Strategies: Accessing the Bromoquinoline Core
The synthesis of bromoquinolines can be broadly categorized into two main approaches: the direct bromination of the quinoline ring and the construction of the quinoline ring system with a pre-installed bromine atom.
Direct Bromination
Direct electrophilic bromination of quinoline typically yields a mixture of 5- and 8-bromoquinolines. However, specific reaction conditions can be employed to favor the formation of other isomers.
Synthesis from Pre-functionalized Precursors
More regioselective methods involve the use of pre-functionalized quinolines. A common strategy is the Sandmeyer reaction, which converts a 3-aminoquinoline into the corresponding 3-bromoquinoline.
Bromoquinolines in Oncology: Targeting Aberrant Signaling
A significant area of research for bromoquinoline derivatives has been in the development of anticancer agents, particularly kinase inhibitors.[6] Many of these compounds have shown potent activity against various cancer cell lines by targeting key signaling pathways involved in cell growth, proliferation, and survival.
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected bromoquinoline derivatives.
| Compound Name/Number | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 6,8-dibromo-4(3H)quinazolinone derivative XIIIb | MCF-7 | 1.7 µg/mL | Doxorubicin |
| 6,8-dibromo-4(3H)quinazolinone derivative IX | MCF-7 | 1.8 µg/mL | Doxorubicin |
| 6,8-dibromo-4(3H)quinazolinone derivative XIVd | MCF-7 | 1.83 µg/mL | Doxorubicin |
| 6-Bromo quinazoline derivative 8a | MCF-7 | 15.85 ± 3.32 | Erlotinib |
| 6-Bromo quinazoline derivative 8a | SW480 | 17.85 ± 0.92 | Erlotinib |
| 6-Bromo-5-nitroquinoline (4) | HT29 | Lower than 5-FU | 5-Fluorouracil (5-FU) |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | 12.3 µg/mL | - |
| 7-Bromo-8-hydroxyquinoline | C6 | 25.6 µg/mL | - |
| 6,8-dibromo-5-nitroquinoline | C6 | 50.0 | - |
| 6,8-dibromo-5-nitroquinoline | HT29 | 26.2 | - |
| 6,8-dibromo-5-nitroquinoline | HeLa | 24.1 | - |
Signaling Pathways Targeted by Bromoquinolines
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a common feature in many cancers. Several bromoquinoline derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by bromoquinolines.
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often constitutively active in various cancers. While direct inhibition by bromoquinolines is an active area of research, related halogenated compounds have shown inhibitory activity against this pathway.[7][8]
Caption: Overview of the JAK/STAT signaling pathway, a potential target for bromoquinolines.
Bromoquinolines in Infectious Diseases
The historical use of halogenated quinolines as antimicrobials has paved the way for the investigation of modern bromoquinoline derivatives against a range of pathogens.
Quantitative Analysis of Antimicrobial and Antiviral Activity
The following tables summarize the in vitro activity of selected bromoquinoline and related derivatives against various microbial and viral targets.
Table 2: Antibacterial Activity of Bromoquinoline Derivatives
| Compound Name/Number | Bacterial Strain | MIC (µg/mL) |
| 7-bromoquinoline-5,8-dione derivative 5b | K. Pneumonia | 0.80-1.00 |
| 7-bromoquinoline-5,8-dione derivative 5d | S. typhi | 0.80-1.00 |
| Quinolone derivative 11 | S. aureus | 0.12 |
| Quinolone derivative 11 | E. coli | 8 |
| Quinolone derivative 11 | P. aeruginosa | >1024 |
| Quinolone derivative 12 | S. aureus | 0.24 |
| Quinolone derivative 12 | E. coli | 256 |
Table 3: Antiviral Activity of Bromoquinoline and Related Derivatives
| Compound Name/Number | Virus | EC50 (µM) |
| Quinolone derivative 6aw | EV-D68 (US/KY) | <1 |
| Quinolone derivative 6aw | EV-A71 (Tainan) | <1 |
| Quinolone derivative 6aw | CVB3 | <1 |
| Isoquinolone derivative 21 | Influenza A (PR8) | 9.9 |
| Isoquinolone derivative 21 | Influenza A (H1N1) | 18.5 |
| Isoquinolone derivative 21 | Influenza B | 12.3 |
| 2,8-Bis(trifluoromethyl)quinoline 13a | ZIKV | 0.8 |
| 2,8-Bis(trifluoromethyl)quinoline 14 | ZIKV | 0.8 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of bromoquinolines.
Synthesis: Suzuki-Miyaura Cross-Coupling of 3-Bromoquinoline
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 3-bromoquinoline with an arylboronic acid.
Materials:
-
3-Bromoquinoline
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 3-bromoquinoline, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Biological Evaluation: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of bromoquinoline derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Bromoquinoline derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the bromoquinoline derivative in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.
Biological Evaluation: In Vitro Kinase Inhibition Assay
This protocol describes a general luminescence-based kinase assay to determine the inhibitory activity of synthesized compounds against a target kinase (e.g., EGFR).[1]
Materials:
-
Recombinant kinase enzyme (e.g., EGFR)
-
Kinase assay buffer
-
Peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Bromoquinoline derivative stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the bromoquinoline derivative in kinase assay buffer.
-
In the wells of the plate, add the diluted test compound, kinase assay buffer, and the peptide substrate.
-
Initiate the kinase reaction by adding the recombinant kinase enzyme and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, then incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value.
Mechanistic Study: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol details the use of Western blotting to analyze changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with a bromoquinoline derivative.
Materials:
-
Cancer cell line
-
Bromoquinoline derivative
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Imaging system
Procedure:
-
Treat cells with the bromoquinoline derivative at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
Conclusion and Future Directions
Bromoquinolines have firmly established their importance in medicinal chemistry, evolving from early antimicrobial agents to highly versatile scaffolds for the development of targeted therapies. Their synthetic tractability, particularly through modern cross-coupling reactions, allows for the generation of vast chemical diversity, enabling the fine-tuning of pharmacological properties. The potent anticancer and antimicrobial activities of numerous bromoquinoline derivatives highlight the continued potential of this compound class.
Future research in this area will likely focus on several key aspects:
-
Expansion of Target Space: While kinase inhibition is a major focus, the exploration of bromoquinolines against other target classes, such as epigenetic modulators and protein-protein interactions, is a promising avenue.
-
Combating Drug Resistance: The development of bromoquinoline derivatives that can overcome known drug resistance mechanisms in cancer and infectious diseases is a critical unmet need.
-
Improved Pharmacokinetic Properties: Optimization of the pharmacokinetic profiles of bromoquinoline leads to enhance their in vivo efficacy and safety is an ongoing challenge.
-
Novel Synthetic Methodologies: The development of new and more efficient synthetic methods for the regioselective functionalization of the quinoline core will continue to drive innovation in this field.
The rich history and demonstrated therapeutic potential of bromoquinolines provide a solid foundation for their continued exploration and development as next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. The halogenated 8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. The synthetic α-bromo-2',3,4,4'-tetramethoxychalcone (α-Br-TMC) inhibits the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety, Handling, and MSDS of 3-Bromoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Bromoquinolin-5-amine (CAS No. 116632-57-6), a key intermediate in pharmaceutical research and development. Adherence to the following protocols is crucial for ensuring laboratory safety and environmental compliance.
Chemical Identification and Physical Properties
This compound is a solid, typically appearing as a yellow to brown substance.[1][2] It is important to handle this compound in a well-ventilated area, away from sources of ignition.
| Property | Value | Reference |
| CAS Number | 116632-57-6 | |
| Molecular Formula | C₉H₇BrN₂ | [3] |
| Molecular Weight | 223.07 g/mol | |
| Appearance | Solid | |
| Boiling Point | 352.5 ± 27.0 °C at 760 mmHg | |
| Density | 1.6 ± 0.1 g/cm³ | |
| Flash Point | 167.0 ± 23.7 °C | |
| Storage Temperature | 4°C, protect from light |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 (Harmful) | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | ||
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | ||
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation |
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Safe Handling and Storage
Proper handling and storage are essential to minimize exposure risks.
Handling:
-
Use only in a certified chemical fume hood to control airborne particulates and vapors.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store at the recommended temperature of 4°C and protect from light.
First-Aid Measures
In case of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention or call a poison control center. |
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can produce carbon oxides, nitrogen oxides, and hydrogen bromide.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.
Toxicological and Ecological Information
Toxicological Information: While specific LD50 and LC50 data for this compound are not readily available, the GHS classification indicates that it is harmful if swallowed and may cause skin, eye, and respiratory irritation. Related brominated aromatic amines should be handled as hazardous substances.[4]
Ecological Information: Specific ecotoxicity data for this compound is not available. It is recommended to prevent the release of this chemical into the environment.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. This chemical should be treated as hazardous waste.
-
Waste Segregation: Segregate as "Halogenated Organic Waste."[4]
-
Disposal Method: The primary recommended method for disposal is high-temperature incineration by a licensed hazardous waste disposal company.[4] Do not dispose of down the drain or in regular trash.[4]
Experimental Protocol: General Handling in an Organic Synthesis Workflow
The following is a generalized protocol for handling this compound in a typical organic synthesis reaction, such as a cross-coupling reaction. This protocol is based on best practices for handling air-sensitive and hazardous reagents.
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound and any solid reaction partners (e.g., catalyst, ligand, base).
-
Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add any liquid reagents via syringe.
Reaction and Workup:
-
Heat the reaction mixture to the desired temperature and monitor by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
Concentrate the solvent under reduced pressure.
Purification:
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Caption: General laboratory workflow for handling this compound.
References
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the palladium-catalyzed Buchwald-Hartwig amination of 3-bromoquinolin-5-amine. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, and the introduction of an amino group at the 3-position can be a key step in the synthesis of novel therapeutic agents. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance.[1][2]
Reaction Principle
The Buchwald-Hartwig amination is a cross-coupling reaction that involves the formation of a carbon-nitrogen bond between an aryl halide (in this case, this compound) and an amine in the presence of a palladium catalyst and a base. The catalytic cycle, a fundamental concept in understanding this reaction, is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. Subsequent coordination of the amine, followed by deprotonation by the base, forms a palladium-amido intermediate. The cycle is completed by reductive elimination, which yields the desired N-substituted 3-aminoquinolin-5-amine and regenerates the active palladium(0) catalyst.[1][3]
Data Presentation: Representative Reaction Parameters
The successful execution of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes representative reaction conditions that can serve as a starting point for the amination of this compound with a generic amine. Optimization is often necessary to achieve the best results for a specific substrate combination.
| Parameter | Component | Typical Conditions | Rationale/Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[1] |
| Ligand | Xantphos, BINAP, DavePhos | 2-10 mol% | Bulky, electron-rich phosphine ligands are crucial for promoting the catalytic cycle and preventing catalyst decomposition. The choice of ligand can significantly impact reaction efficiency.[4][5] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.2-2.0 equivalents | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[4] |
| Solvent | Toluene, Dioxane | 0.1 - 0.5 M | Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.[1] |
| Temperature | 80-120 °C | - | The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.[4] |
| Amine | Primary or Secondary Amine | 1.0-1.5 equivalents | The nature of the amine (steric hindrance, electronics) will influence the optimal reaction conditions. |
Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of this compound
This protocol provides a general methodology for the coupling of an amine with this compound. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Oven-dried Schlenk tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
The Schlenk tube is sealed with a rubber septum, and the atmosphere is exchanged with an inert gas by evacuating and backfilling with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5-10 mL) via syringe.
-
Add the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 3-aminoquinolin-5-amine.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Bromoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromoquinolin-5-amine with various arylboronic acids. This reaction is a powerful tool for the synthesis of 3-arylquinolin-5-amine derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. Its application to heteroaromatic systems like quinolines is of particular importance in the development of novel therapeutic agents. The resulting 3-arylquinolin-5-amine core is a privileged structure found in compounds with a wide range of biological activities, including potential as kinase inhibitors in oncology. The amino group at the 5-position offers a handle for further functionalization, allowing for the creation of diverse chemical libraries for screening and lead optimization.
Derivatives of the quinoline scaffold have been identified as potent inhibitors of key oncology targets such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases. Furthermore, related structures have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in many cancers. The synthesis of these complex molecules often relies on the strategic implementation of palladium-catalyzed cross-coupling reactions.
Data Presentation: Comparative Reaction Conditions
The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the reaction conditions. The presence of the free amine can sometimes interfere with the catalytic cycle, making the choice of catalyst, base, and solvent critical. The following table summarizes representative conditions for the Suzuki-Miyaura coupling of related bromoquinolines and bromoanilines, providing a starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-16 | High (General) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (1) | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | ~65 |
| 3 | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-xantphos (1.2) | DBU | THF/H₂O (5:1) | 110 | 0.17 | 82 |
| 4 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | DMF | 110 | 24 | Good (General) |
| 5 | 4-Fluorophenylboronic acid | CataCXium A Pd G3 (5) | K₃PO₄ (2.0) | 2-MeTHF | 70 | 16 | High (for bromoanilines) |
Note: The yields mentioned are based on reactions with similar but not identical substrates. Optimization is recommended for this compound.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of this compound. This protocol is based on established procedures for similar substrates and should be optimized for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like XPhos Pd G4; 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure of the purified 3-arylquinolin-5-amine derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Signaling Pathway Involvement
Quinoline-based compounds are actively being investigated as inhibitors of various protein kinases that play crucial roles in cancer cell proliferation, survival, and metastasis. The 3-arylquinolin-5-amine scaffold may serve as a pharmacophore for targeting kinases within key signaling pathways.
Caption: Potential inhibition of oncogenic signaling pathways by 3-arylquinolin-5-amine derivatives.
Application Notes and Protocols: Leveraging 3-Bromoquinolin-5-amine for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Bromoquinolin-5-amine as a versatile building block in the discovery and development of potent and selective kinase inhibitors. The strategic placement of the bromine atom at the 3-position and the amino group at the 5-position offers synthetic handles for diversification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. While direct examples of kinase inhibitors synthesized from this compound are limited in publicly available literature, the protocols and strategies outlined below are based on well-established methodologies for structurally analogous compounds and provide a robust framework for initiating drug discovery programs based on this scaffold.
Introduction to this compound in Kinase Inhibitor Design
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.
This compound serves as an excellent starting material for creating libraries of potential kinase inhibitors. The bromine atom at the C-3 position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. These modifications can be tailored to interact with specific residues within the ATP-binding pocket of target kinases. The amino group at the C-5 position can be functionalized to modulate solubility, introduce additional interaction points, or attach linkers for targeted drug delivery.
Synthetic Strategies for Kinase Inhibitor Scaffolds
The primary synthetic routes for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. These methods offer a high degree of functional group tolerance and are widely used in the pharmaceutical industry.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester. This reaction is ideal for introducing aryl or heteroaryl moieties at the 3-position of the quinoline ring, which can mimic the adenine region of ATP and form key interactions within the kinase active site.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of various anilines and other amines at the 3-position. This is a common strategy for synthesizing inhibitors that target the hinge region of the kinase through hydrogen bonding interactions.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for this compound. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a substituted arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (e.g., 10 mL of 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Script for Suzuki Coupling Workflow:
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed amination of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloroaniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02 mmol), ligand (0.04 mmol), and base (1.5 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and the aniline (1.2 mmol).
-
Add the anhydrous solvent (e.g., 5 mL of Toluene).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
DOT Script for Buchwald-Hartwig Amination Workflow:
Biological Evaluation
Once novel compounds are synthesized, their biological activity must be assessed. A crucial step is to determine their inhibitory potency against a panel of kinases.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, HER2, VEGFR2)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
Synthesized compounds dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In the wells of the plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted test compounds to the wells. Include controls for 100% kinase activity (DMSO vehicle) and background (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the luminescent assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.
Target Kinases and Signaling Pathways
Derivatives of quinoline and related heterocycles have shown activity against a range of kinases, particularly those in the ErbB family of receptor tyrosine kinases, which includes EGFR (HER1) and HER2. These kinases are key drivers in many cancers.
DOT Script for Simplified EGFR/HER2 Signaling Pathway:
Quantitative Data Summary
| Compound Scaffold | Target Kinase(s) | IC₅₀ (nM) | Reference Compound |
| N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine derivative | EGFR (WT) | 0.5 | Afatinib |
| EGFR (T790M/L858R) | 1.2 | Osimertinib | |
| HER2 | 3.1 | Lapatinib | |
| HER4 | 2.5 | - | |
| 4-(3-bromophenylamino)-6,7-dimethoxyquinazoline | EGFR | 0.029 | Erlotinib |
| 4-Anilinoquinazoline derivative | EGFR | 1 | Vandetanib |
| VEGFR2 | 11 | Vandetanib |
Note: The data in this table is for illustrative purposes and is derived from literature on related compounds, not directly from this compound derivatives.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel kinase inhibitors. Its chemical functionality allows for extensive exploration of the chemical space around the quinoline core through robust and well-established synthetic methodologies. The protocols and conceptual framework provided in these application notes are intended to serve as a valuable resource for researchers in the field of drug discovery, facilitating the development of new chemical entities targeting kinases of therapeutic interest. The provided workflows and signaling pathway diagrams offer a clear visual guide for the experimental and conceptual processes involved in this area of research.
Experimental protocol for the synthesis of 3-Bromoquinolin-5-amine derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the synthesis of 3-Bromoquinolin-5-amine and its derivatives. The described synthetic pathway offers a robust and versatile route to obtaining these valuable compounds, which are of significant interest in medicinal chemistry and drug discovery due to the privileged quinoline scaffold. This protocol details a two-step synthesis of the core molecule, this compound, followed by a general procedure for the synthesis of its derivatives.
Overall Synthetic Workflow
The synthesis commences with the commercially available 5-bromoquinoline. A regioselective C-H iodination at the 3-position affords the key intermediate, 5-bromo-3-iodoquinoline. Subsequent palladium-catalyzed Buchwald-Hartwig amination introduces the primary amine at the 5-position to yield the target molecule, this compound. Derivatives can then be synthesized through functionalization of the 5-amino group.
Caption: Synthetic workflow for this compound and its derivatives.
Part 1: Synthesis of this compound
This section details the experimental procedures for the two-step synthesis of the core intermediate, this compound.
Step 1: Synthesis of 5-Bromo-3-iodoquinoline
This procedure outlines the regioselective iodination of 5-bromoquinoline at the C3-position using potassium iodide and (diacetoxyiodo)benzene (PIDA).[1]
Experimental Protocol:
-
To a solution of 5-bromoquinoline (1.0 equiv) in methanol, add potassium iodide (2.0 equiv).
-
Stir the mixture at room temperature.
-
In a separate flask, dissolve (diacetoxyiodo)benzene (PIDA) (2.0 equiv) in methanol.
-
Add the PIDA solution dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-3-iodoquinoline.
| Reagent/Parameter | Molar Ratio/Value |
| 5-Bromoquinoline | 1.0 equiv |
| Potassium Iodide (KI) | 2.0 equiv |
| (Diacetoxyiodo)benzene (PIDA) | 2.0 equiv |
| Solvent | Methanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Typical Yield | Not explicitly reported for this substrate, but similar reactions yield 80-95% |
Table 1: Reagents and conditions for the synthesis of 5-bromo-3-iodoquinoline.
Step 2: Synthesis of this compound
This step involves a palladium-catalyzed Buchwald-Hartwig amination of 5-bromo-3-iodoquinoline to introduce the primary amine. A common challenge in this reaction is the use of gaseous ammonia. To circumvent this, an "ammonia equivalent" such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) can be employed, followed by hydrolysis.[2][3]
Experimental Protocol:
-
In an oven-dried Schlenk tube, combine 5-bromo-3-iodoquinoline (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).
-
Add a base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Add the ammonia surrogate (e.g., benzophenone imine, 1.2 equiv).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure.
-
The resulting imine can be hydrolyzed by treatment with an acid (e.g., HCl in dioxane) to yield the primary amine.
-
Purify the crude this compound by column chromatography.
| Reagent/Parameter | Molar Ratio/Value |
| 5-Bromo-3-iodoquinoline | 1.0 equiv |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 2-5 mol% |
| Phosphine Ligand (e.g., Xantphos) | 4-10 mol% |
| Base (e.g., Cs₂CO₃) | 1.5-2.0 equiv |
| Ammonia Surrogate (e.g., Benzophenone imine) | 1.2 equiv |
| Solvent | Toluene or Dioxane |
| Reaction Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | Yields for similar aminations range from 60-90% |
Table 2: Reagents and conditions for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Part 2: Synthesis of this compound Derivatives
The primary amino group at the 5-position of this compound is a versatile handle for the synthesis of a wide array of derivatives. Below are general protocols for the synthesis of Schiff base and sulfonamide derivatives.
Protocol 1: Synthesis of Schiff Base Derivatives
Experimental Protocol:
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as methanol or ethanol.
-
Add an equimolar amount of the desired aldehyde or ketone (1.0 equiv).
-
Add a catalytic amount of an acid, such as glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-8 hours, monitoring completion by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
If no precipitate forms, cool the mixture in an ice bath.
-
Collect the solid product by filtration, wash with a cold solvent like diethyl ether, and dry.
-
If necessary, recrystallize the product from a suitable solvent to obtain the pure Schiff base derivative.
| Reagent/Parameter | Molar Ratio/Value |
| This compound | 1.0 equiv |
| Aldehyde or Ketone | 1.0 equiv |
| Catalyst | Glacial Acetic Acid (catalytic) |
| Solvent | Methanol or Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Typical Yield | >80% |
Table 3: General conditions for the synthesis of Schiff base derivatives.
Protocol 2: Synthesis of Sulfonamide Derivatives
Experimental Protocol:
-
Dissolve this compound (1.0 equiv) in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a base like triethylamine (TEA) or pyridine (1.5 equiv).
-
Cool the mixture in an ice bath.
-
Add the desired sulfonyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure sulfonamide derivative.
| Reagent/Parameter | Molar Ratio/Value |
| This compound | 1.0 equiv |
| Sulfonyl Chloride | 1.1 equiv |
| Base (e.g., Triethylamine) | 1.5 equiv |
| Solvent | Dry THF or DCM |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Table 4: General conditions for the synthesis of sulfonamide derivatives.
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
-
This compound:
-
Molecular Formula: C₉H₇BrN₂
-
Molecular Weight: 223.07 g/mol
-
Appearance: Solid
-
Boiling Point: 352.5 ± 27.0 °C (Predicted)[4]
-
Density: 1.6 ± 0.1 g/cm³ (Predicted)
-
-
Derivatives: Characterization data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for specific derivatives will depend on the incorporated aldehyde, ketone, or sulfonyl chloride.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Strong acids, bases, and organic solvents should be handled with appropriate caution.
References
Application of 3-Bromoquinolin-5-amine in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoquinolin-5-amine is a heterocyclic compound that holds significant promise as a scaffold in the discovery of novel anticancer agents. The quinoline core is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs. The presence of a bromine atom at the 3-position and an amine group at the 5-position provides reactive handles for synthetic modification, allowing for the generation of diverse chemical libraries for anticancer screening. Derivatives of bromo- and amino-quinolines have demonstrated potent activity against a variety of cancer cell lines by targeting key signaling pathways involved in cell proliferation, survival, and metastasis. This document provides an overview of the application of this compound in anticancer drug discovery, including synthetic strategies, biological evaluation protocols, and data on the activity of structurally related compounds.
Data Presentation: Anticancer Activity of Bromoquinoline Derivatives
While specific anticancer activity data for this compound is not extensively available in the public domain, the following tables summarize the activity of structurally related bromoquinoline and aminoquinoline derivatives against various cancer cell lines. This data serves as a valuable reference for the potential of the this compound scaffold.
Table 1: In Vitro Anticancer Activity of Representative Bromoquinoline Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A (5,7-dibromo-8-hydroxyquinoline) | C6 (Glioblastoma) | 15.4 | 5-FU | 240.8 |
| HeLa (Cervical Cancer) | 26.4 | 5-FU | 258.3 | |
| HT29 (Colon Carcinoma) | 15.0 | 5-FU | 251.2 | |
| Compound B (6,8-dibromo-5-nitroquinoline) | C6 (Glioblastoma) | 50.0 | 5-FU | 240.8 |
| HT29 (Colon Carcinoma) | 26.2 | 5-FU | 251.2 | |
| HeLa (Cervical Cancer) | 24.1 | 5-FU | 258.3 | |
| Compound C (2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine) | A549 (Non-small cell lung cancer) | 29.4 | Doxorubicin | Not Reported |
Data is compiled from published studies on bromoquinoline derivatives and is intended to be representative of the potential of this class of compounds.[1][2]
Table 2: Kinase Inhibitory Activity of a Structurally Related Pan-HER Inhibitor
| Compound | Kinase Target | IC50 (nM) |
| N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine | EGFR (HER1) | Data not specified |
| HER2 | Data not specified | |
| HER4 | Data not specified |
This compound, structurally similar to derivatives of this compound, demonstrates the potential for this scaffold to target the HER family of receptor tyrosine kinases.[3]
Experimental Protocols
Protocol 1: General Synthesis of 3-Aryl-quinolin-5-amine Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 3-aryl derivatives of this compound, a common strategy to explore structure-activity relationships.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Na2CO3)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).
-
Add the solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Screening using the MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general method to assess the inhibitory activity of this compound derivatives against a specific kinase (e.g., EGFR, HER2).
Materials:
-
Recombinant kinase (e.g., EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Synthesized this compound derivatives dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Include a no-kinase control and a vehicle control (DMSO).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualization of Pathways and Workflows
Signaling Pathway: Potential Inhibition of the HER2 Signaling Pathway
Derivatives of the this compound scaffold may act as inhibitors of receptor tyrosine kinases such as HER2 (ERBB2), which is a key driver in several cancers.
Caption: Potential mechanism of action for this compound derivatives.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram illustrates a typical workflow for the discovery and initial evaluation of anticancer agents based on the this compound scaffold.
Caption: A typical workflow for anticancer drug discovery.
Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols are generalized and may require optimization for specific applications. All chemical and biological experiments should be conducted in a safe and appropriate laboratory setting.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-Arylquinolin-5-amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the synthesis of 3-arylquinolin-5-amines, a scaffold of significant interest in medicinal chemistry and drug development. The described methodology centers on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the C3-aryl bond, followed by the reduction of a nitro group at the C5 position. This document offers detailed experimental protocols, a summary of reaction parameters for the key coupling step, and a visual representation of the synthetic workflow.
Introduction
The quinoline core is a privileged scaffold in numerous pharmacologically active compounds. Functionalization at the C3 and C5 positions with aryl and amino groups, respectively, can significantly modulate the biological activity of the resulting molecules. The synthesis of 3-arylquinolin-5-amines often requires a multi-step approach. A robust and versatile strategy involves the initial preparation of a key intermediate, 3-bromo-5-nitroquinoline, followed by a palladium-catalyzed Suzuki-Miyaura coupling with an appropriate arylboronic acid. The final step is the reduction of the nitro group to the desired 5-amino functionality. This method allows for the introduction of a wide variety of aryl substituents, making it highly valuable for the generation of compound libraries for drug discovery.
Synthetic Strategy Overview
The overall synthetic pathway for the preparation of 3-arylquinolin-5-amines is depicted below. The synthesis commences with the regioselective nitration of 3-bromoquinoline to yield the key intermediate, 3-bromo-5-nitroquinoline. This intermediate then undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling with a selected arylboronic acid to introduce the C3-aryl substituent. The final step involves the chemical reduction of the nitro group to afford the target 3-arylquinolin-5-amine.
Figure 1. Overall synthetic workflow for 3-arylquinolin-5-amines.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-nitroquinoline
This protocol is adapted from the nitration of other bromoquinoline isomers and may require optimization for this specific substrate.
Materials:
-
3-Bromoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 3-bromoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C with stirring.
-
In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Slowly add the nitrating mixture dropwise to the solution of 3-bromoquinoline, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
-
Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-5-nitroquinoline.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromo-5-nitroquinoline
This protocol provides a general procedure for the Suzuki-Miyaura coupling. The choice of catalyst, ligand, and base may need to be optimized for specific arylboronic acids.
Materials:
-
3-Bromo-5-nitroquinoline
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Schlenk flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 3-bromo-5-nitroquinoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-nitroquinoline.
Protocol 3: Reduction of 3-Aryl-5-nitroquinoline to 3-Arylquinolin-5-amine
This protocol describes a standard method for the reduction of an aromatic nitro group.
Materials:
-
3-Aryl-5-nitroquinoline
-
Reducing agent (e.g., Iron powder, Tin(II) chloride)
-
Solvent (e.g., Ethanol, Acetic acid, Ethyl acetate)
-
Acid (e.g., Hydrochloric acid, for use with iron)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure using Iron powder:
-
To a round-bottom flask, add the 3-aryl-5-nitroquinoline (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.
-
Add a catalytic amount of hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the final 3-arylquinolin-5-amine.
Data Presentation
The success of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following table summarizes various conditions that can be employed for the synthesis of 3-arylquinolines and can serve as a starting point for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 80 | 24 | 75-85 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 90-98 |
Note: Yields are representative and will vary depending on the specific substrates and reaction scale.
Mandatory Visualization
The following diagram illustrates the logical relationship and workflow of the key palladium-catalyzed Suzuki-Miyaura cross-coupling step.
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.
Application Notes: 3-Bromoquinolin-5-amine as a Versatile Intermediate for Heterocyclic Synthesis in Drug Discovery
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Derivatives of quinoline exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline core is paramount in the development of novel therapeutic agents. 3-Bromoquinolin-5-amine, in particular, emerges as a highly valuable and versatile intermediate for the synthesis of complex heterocyclic systems.
This bifunctional molecule possesses two key reactive sites: a bromine atom at the C3 position and an amino group at the C5 position. The C3-bromine is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[3][4] Simultaneously, the C5-amine can serve as a nucleophile or be transformed into other functional groups, providing a route for annulation and the construction of fused polycyclic systems. This dual reactivity enables the synthesis of complex, multi-ring heterocycles with significant potential in drug development, particularly in oncology.
Key Applications in Heterocyclic Synthesis
The unique arrangement of the bromo and amino functionalities on the quinoline core makes this compound an excellent precursor for constructing fused heterocyclic systems with potential therapeutic applications. A notable application is the synthesis of tetracyclic quinolino[3,4-b]quinoxalines, which have been identified as potent inhibitors of Topoisomerase IIα (Topo IIα) and stabilizers of G-quadruplex structures, both of which are important targets in cancer therapy.[5]
The general strategy involves:
-
Functionalization at C3: Utilizing the bromine atom for a cross-coupling reaction to introduce a desired substituent.
-
Annulation via C5-Amine: Using the amino group to build an additional heterocyclic ring, often through condensation and cyclization reactions.
Quantitative Data
The heterocyclic systems derived from quinoline intermediates have shown significant biological activity. The following table summarizes the cytotoxic and Topoisomerase IIα inhibitory activities of representative tetracyclic quinolino[3,4-b]quinoxaline derivatives, which can be synthesized from this compound precursors.
Table 1: Biological Activity of Representative Quinolino[3,4-b]quinoxaline Derivatives [5]
| Compound ID | Description | Cytotoxicity IC50 (µM) - HeLa | Cytotoxicity IC50 (µM) - MCF-7 | Topo IIα Inhibition IC50 (µM) |
|---|---|---|---|---|
| 11 | N-5 substituted quinolino[3,4-b]quinoxaline | 2.04 | >50 | 10.32 |
| 23 | C-6 substituted quinolino[3,4-b]quinoxaline | 2.32 | 15.3 | 5.14 |
Data is illustrative of the potential for compounds derived from this scaffold.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating C-C bonds at the C3 position.[3][6]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents)
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to establish an inert atmosphere.[3]
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
Procedure (Conventional Heating):
-
Stir the reaction mixture vigorously at 80-90 °C for 12-16 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.[6]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).[3]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate gradient) to yield the pure 3-aryl-quinolin-5-amine.
Protocol 2: Synthesis of a Fused Tetracyclic Heterocycle (Illustrative)
This protocol outlines a plausible synthesis for a quinolino[3,4-b]quinoxaline scaffold, a class of compounds with demonstrated anti-cancer activity.[5] The strategy involves the condensation of an ortho-diamino quinoline derivative (prepared from this compound) with a 1,2-dicarbonyl compound.
Step A: Synthesis of a 3-Aryl-4-chloroquinolin-5-amine Intermediate This step would typically involve a multi-step synthesis starting from a suitable anthranilic acid derivative to construct the chloro-substituted quinoline core, followed by functionalization. For the purpose of this protocol, we assume this intermediate is available.
Step B: Synthesis of Quinolino[3,4-b]quinoxaline via Condensation
-
Reaction Setup: In a round-bottom flask, dissolve the 3-Aryl-4-aminoquinolin-5-amine intermediate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add the 1,2-dicarbonyl compound (e.g., glyoxal or a substituted derivative, 1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC, watching for the consumption of the starting diamine.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under reduced pressure and induce precipitation by adding a non-polar solvent or water.
-
Purification: Wash the collected solid with cold ethanol and then diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the pure quinolino[3,4-b]quinoxaline product.
Biological Target and Signaling Pathway
Derivatives of the quinolino[3,4-b]quinoxaline scaffold have been shown to act as dual inhibitors, targeting both Topoisomerase IIα (Topo IIα) and G-quadruplex DNA structures.[5] These targets are critical for cancer cell proliferation and survival.
-
Topoisomerase IIα Inhibition: Topo IIα is an essential enzyme that manages DNA tangles and supercoils during replication and transcription. Inhibitors trap the enzyme in a complex with cleaved DNA, leading to double-strand breaks and ultimately triggering apoptosis (programmed cell death).
-
G-Quadruplex Stabilization: G-quadruplexes are four-stranded DNA structures found in telomeres and gene promoter regions. Stabilizing these structures with small molecules can inhibit the activity of telomerase and repress the transcription of key oncogenes, leading to cell cycle arrest and senescence.
References
- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIα, G-quadruplex binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Substituted Quinoline Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted quinoline amines are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development. The quinoline scaffold is a "privileged structure," appearing in a wide array of natural products and synthetic molecules with diverse biological activities.[1] The introduction of an amino group to the quinoline ring system can significantly modulate the pharmacological properties of the parent molecule, leading to compounds with potential applications as anticancer, antimalarial, anti-inflammatory, and kinase-inhibiting agents.[1][2] This document provides detailed application notes and step-by-step protocols for the synthesis of substituted quinoline amines, targeting researchers and professionals in the field of drug discovery and development. Both classical ring-forming reactions and modern amination techniques are presented, offering a comprehensive guide to accessing this important class of molecules.
I. Synthesis of the Quinoline Amine Scaffold via Classical Ring-Forming Reactions
Classical methods for quinoline synthesis can be adapted to produce quinoline amines by utilizing appropriately substituted starting materials, such as amino- or nitro-substituted anilines. The subsequent reduction of the nitro group to an amine provides a common route to the target compounds.
A. Friedländer Annulation for Direct Synthesis of Aminoquinolines
The Friedländer synthesis is a versatile and straightforward method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[3][4][5] By selecting appropriate starting materials, substituted aminoquinolines can be synthesized in a single step.
Experimental Protocol: Synthesis of 2-Phenylquinoline
This protocol details the synthesis of 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone.[1]
Materials:
-
2-Aminobenzaldehyde
-
Acetophenone
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Ice-water
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.21 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (20 mL).
-
Add potassium hydroxide (0.56 g, 10 mmol) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, pour the mixture into ice-water (100 mL).
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to afford pure 2-phenylquinoline.
Expected Yield: Approximately 85%.[1]
II. Modern Amination Strategies for the Synthesis of Substituted Quinoline Amines
Direct amination of a pre-formed quinoline scaffold is a powerful and highly adaptable strategy for the synthesis of quinoline amines. These modern techniques often offer milder reaction conditions and a broader substrate scope compared to classical methods.
A. Nucleophilic Aromatic Substitution (SNAr) of Haloquinolines
Nucleophilic aromatic substitution (SNAr) is a fundamental method for the synthesis of 4-aminoquinolines, typically involving the reaction of a 4-chloroquinoline with a primary or secondary amine.[6][7]
Experimental Protocol: Synthesis of 4-Aminoquinoline Derivatives
This protocol describes a general procedure for the synthesis of 4-aminoquinoline derivatives via SNAr.[8]
Materials:
-
7-Substituted-4-chloroquinoline
-
Monoaminoalkane or Diaminoalkane
-
Appropriate solvent (e.g., neat, N-methyl-2-pyrrolidone)
-
Base (e.g., K2CO3, triethylamine, if required)[9]
Procedure:
-
In a suitable reaction vessel, combine the 7-substituted-4-chloroquinoline with an excess of the desired monoaminoalkane or diaminoalkane.
-
The reaction can often be performed neat (without solvent) by refluxing the mixture. For example, refluxing 7-substituted-4-chloroquinoline with butylamine.[8]
-
For less reactive amines, a solvent such as N-methyl-2-pyrrolidone (NMP) and a base like potassium carbonate and triethylamine may be necessary.[9]
-
The reaction temperature is typically elevated, for instance, maintaining 80°C for 1 hour when reacting 4,7-dichloroquinoline with ethane-1,2-diamine.[8]
-
Upon completion, the reaction mixture is worked up using standard procedures, which may include dilution with water, extraction with an organic solvent, and purification by crystallization or chromatography.
Quantitative Data for SNAr Synthesis of 4-Aminoquinolines
| 4-Chloroquinoline Substrate | Amine | Conditions | Yield (%) | Reference |
| 4,7-Dichloroquinoline | Butylamine | Neat, reflux | - | [8] |
| 4,7-Dichloroquinoline | Ethane-1,2-diamine | Neat, 80°C, 1h | - | [8] |
| 4,7-Dichloroquinoline | o-(Diethylaminomethyl)benzonitrile derived amine | NMP, K2CO3, Et3N | - | [9] |
| 4,7-Dichloroquinoline | Various alkylamines | DMSO, 140-180°C, 20-30 min (microwave) | 80-95 | [6][7] |
B. Buchwald-Hartwig Amination of Haloquinolines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of C-N bonds.[10][11] It is highly effective for the amination of 2- and 4-haloquinolines with a broad range of amines.[1]
Experimental Protocol: Synthesis of 2-Morpholinoquinoline
This protocol details the Buchwald-Hartwig amination of 2-chloroquinoline with morpholine.[1]
Materials:
-
2-Chloroquinoline
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Argon (or other inert gas)
-
Ethyl acetate
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube, combine 2-chloroquinoline (1.63 g, 10 mmol), sodium tert-butoxide (1.15 g, 12 mmol), Pd2(dba)3 (92 mg, 0.1 mmol), and XPhos (95 mg, 0.2 mmol).
-
Evacuate and backfill the tube with argon three times to create an inert atmosphere.
-
Add toluene (20 mL) and morpholine (1.04 g, 12 mmol) via syringe.
-
Heat the reaction mixture at 100°C for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-morpholinoquinoline.
Expected Yield: Approximately 95%.[1]
Quantitative Data for Buchwald-Hartwig Amination of 2-Chloroquinoline
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | 110 | 88 | [1] |
| n-Butylamine | PdCl2(dppf) | dppf | K3PO4 | Toluene | 100 | 91 | [1] |
| Piperidine | Pd2(dba)3 | RuPhos | LiHMDS | THF | 80 | 93 | [1] |
| Morpholine | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100 | 95 | [1] |
C. Chichibabin Amination of Quinoline
The Chichibabin reaction allows for the direct amination of electron-deficient nitrogen heterocycles, such as quinoline, using sodium amide (NaNH2) or potassium amide (KNH2).[12][13][14] The reaction typically proceeds at the 2- or 4-position.
Experimental Protocol: Synthesis of 2-Aminoquinoline
This protocol describes the Chichibabin amination of quinoline to produce 2-aminoquinoline.
Materials:
-
Quinoline
-
Potassium amide (KNH2)
-
Liquid ammonia (NH3)
-
Potassium permanganate (KMnO4)
-
Ammonium sulfate ((NH4)2SO4)
-
Benzene
Procedure:
-
Prepare a solution of potassium amide (2.5 equivalents) in liquid ammonia (20 mL) at -65°C.
-
Add quinoline (0.260 g, 2 mmol) to the solution.
-
After 10 minutes, add potassium permanganate (3.5 equivalents) in small portions with stirring.
-
Continue stirring for an additional 15 minutes.
-
Quench the reaction with ammonium sulfate.
-
Evaporate the ammonia and extract the residue with benzene.
-
Isolate the product, 2-aminoquinoline, by crystallization.
Yield: 55-60%.
Note: The regioselectivity of the Chichibabin amination of quinoline is temperature-dependent. At -65°C, 2-aminoquinoline is the major product. If the reaction mixture is allowed to warm to room temperature before the addition of the oxidizing agent, 4-aminoquinoline becomes the main product.[13]
D. Reductive Cyclization for the Synthesis of 2-Aminoquinolines
A one-pot reductive cyclization provides an efficient route to 2-aminoquinolines from readily available starting materials. This method utilizes a zinc-acetic acid system to mediate the reductive coupling of nitro and cyano groups.[15]
Experimental Protocol: Synthesis of Isopropyl 2-aminoquinoline-3-carboxylate
This protocol is based on the reductive cyclization of isopropyl-2-cyano-3-(2-nitrophenyl)acrylate.[15]
Materials:
-
Isopropyl-2-cyano-3-(2-nitrophenyl)acrylate
-
Zinc dust (Zn)
-
Acetic acid (AcOH)
Procedure:
-
In a reaction vessel, combine isopropyl-2-cyano-3-(2-nitrophenyl)acrylate with zinc dust and acetic acid.
-
The optimal ratio of the starting material to the Zn/AcOH reagent is 1:4.[15]
-
The reaction is typically stirred at room temperature until completion.
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up by filtering off the excess zinc and neutralizing the acetic acid.
-
The product is then extracted with an organic solvent and purified, for example, by column chromatography.
Quantitative Data for Reductive Cyclization Synthesis of 2-Aminoquinolines
| R group in starting material | Yield (%) |
| Ester | Good |
| Phenyl | Good |
| 5-Cl-phenyl | Good |
| 4,5-OCH2O-phenyl | Acceptable |
| 4,5-dimethoxy-phenyl | Acceptable |
Table adapted from data presented in the source literature.[15]
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.
Caption: Workflow for Friedländer Annulation.
Caption: Workflow for SNAr Amination.
Caption: Buchwald-Hartwig Catalytic Cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. name-reaction.com [name-reaction.com]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. researchgate.net [researchgate.net]
- 14. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromoquinolin-5-amine
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Bromoquinolin-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The synthesis of this compound is typically approached via a multi-step sequence rather than direct functionalization, primarily to control regioselectivity. The most common strategy involves starting with a pre-functionalized quinoline and introducing the second substituent. A prevalent route begins with 5-bromoquinoline, proceeds through a nitro intermediate, and finishes with a reduction. An alternative, though challenging, approach could involve the bromination of quinolin-5-amine, which requires careful protection of the amino group to direct the bromination to the 3-position.
Q2: I am observing very low yields in my reaction. What are the most common general causes?
A2: Low or non-existent yields in complex syntheses can stem from several factors. A systematic check is recommended:
-
Inert Atmosphere: Many organometallic catalysts and intermediates are sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reagent Purity: Verify the purity of starting materials, as contaminants can interfere with the reaction. Reagents like boronic acids can degrade over time.[1]
-
Solvent Quality: Solvents must be anhydrous and thoroughly degassed to remove dissolved oxygen, which can deactivate catalysts.[1] Common degassing methods include sparging with an inert gas or freeze-pump-thaw cycles.[1]
-
Reaction Conditions: Sub-optimal temperature, reaction time, or inefficient stirring can lead to incomplete conversion.
Q3: How can I improve the regioselectivity of bromination on a quinoline ring to favor the 3-position?
A3: Achieving high regioselectivity for bromination at the C-3 position is a significant challenge due to the electronic properties of the quinoline ring, which typically direct electrophilic substitution to the benzene ring (positions 5 and 8).[2] To favor the 3-position, consider these strategies:
-
Choice of Brominating Agent: Milder brominating agents like N-Bromosuccinimide (NBS) can offer better control and selectivity compared to the more aggressive molecular bromine (Br₂).[3]
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.[3]
-
Protecting Groups: If starting from quinolin-5-amine, the amino group should be protected (e.g., as an amide). The directing effect of the protecting group is crucial for influencing the position of bromination.
Q4: My reduction of the 3-nitro group to a 3-amino group is slow or incomplete. How can I troubleshoot this step?
A4: The reduction of a nitro group on an electron-deficient heterocyclic ring can be challenging. If you are experiencing incomplete reduction of a 5-bromo-3-nitroquinoline intermediate, consider the following:
-
Choice of Reducing Agent: Tin(II) chloride (SnCl₂) in concentrated HCl is a classic and effective method for reducing nitroarenes without affecting aryl halides.[4] Catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) is another powerful alternative.[4] If one method fails, the other may be more successful.
-
Reaction Conditions: Ensure a sufficient excess of the reducing agent is used. When using SnCl₂/HCl, heating the reaction is often required to drive it to completion.[4] For catalytic hydrogenation, verify that the catalyst is active and the system is free of poisons.[4]
-
Proper Work-up: After reduction with a metal in acid, the product exists as a protonated amine salt. It is critical to neutralize the mixture with a base (e.g., NaOH, NaHCO₃) to deprotonate the amine, allowing for its extraction into an organic solvent.[4]
Troubleshooting Guide
Problem 1: Poor Regioselectivity in Electrophilic Substitution (Nitration or Bromination)
-
Symptom: Formation of multiple isomers (e.g., substitution at C-6, C-8 instead of or in addition to C-3).
-
Potential Cause: The quinoline ring is activated towards electrophilic substitution on the benzene ring (C5, C8) and deactivated on the pyridine ring.[2] Direct nitration of quinoline, for example, typically yields a mixture of 5-nitro and 8-nitro isomers.[4]
-
Solutions:
-
Strategic Synthesis: Instead of direct substitution, employ a strategy that builds the desired functionality from a precursor. For this compound, nitrating 5-bromoquinoline is the more controlled approach.
-
Catalyst/Reagent Choice: Use milder and more selective reagents (e.g., NBS instead of Br₂ for bromination).[3]
-
Temperature Control: Perform the reaction at lower temperatures to increase selectivity.[3]
-
Problem 2: Incomplete Conversion During Nitration of 5-Bromoquinoline
-
Symptom: Significant amount of 5-bromoquinoline starting material remains after the reaction.
-
Potential Cause: The pyridine ring is strongly deactivated by the bromine substituent and the acidic reaction medium, making electrophilic nitration at the C-3 position difficult.[4]
-
Solutions:
-
Increase Reaction Time and/or Temperature: Carefully increase the temperature and monitor the reaction by TLC or LC-MS to avoid decomposition.[4]
-
Stronger Nitrating Conditions: Use a more potent nitrating mixture, but be aware of the increased risk of side product formation.
-
Lewis Acid Catalyst: The addition of a Lewis acid catalyst might enhance the reaction rate in some electrophilic substitutions.[4]
-
Problem 3: Formation of Tar or Polymeric Byproducts
-
Symptom: The reaction mixture becomes dark and viscous, with difficult-to-purify, tar-like substances.
-
Potential Cause: Harsh reaction conditions, such as high temperatures or highly concentrated acids, can cause degradation and polymerization of the quinoline ring.[3]
-
Solutions:
-
Milder Conditions: Reduce the reaction temperature and/or the concentration of acid.
-
Controlled Reagent Addition: Add reagents dropwise at a controlled temperature to prevent exothermic reactions that can lead to decomposition.
-
Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize byproduct formation.
-
Data Presentation: Optimization of Key Reaction Steps
For successful synthesis, optimization of reaction parameters is critical. The following tables provide starting points for key transformations based on analogous reactions reported in the literature.
Table 1: Comparison of Conditions for Electrophilic Bromination of Quinoline Derivatives
| Parameter | Condition A (Aggressive) | Condition B (Mild) | Rationale & Reference |
|---|---|---|---|
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS is often milder and provides better regiocontrol, reducing over-bromination.[3] |
| Solvent | Sulfuric Acid / Oleum | Acetic Acid or CCl₄ | A less acidic medium can decrease degradation and improve selectivity.[4] |
| Temperature | 80 - 120 °C | 0 °C to Room Temperature | Lower temperatures favor kinetic control, which can enhance regioselectivity.[3] |
| Catalyst | None or Iron filings | Lewis Acid (e.g., FeCl₃, cat.) | A catalyst can be necessary but may also reduce selectivity if conditions are too harsh.[4] |
Table 2: Comparison of Conditions for Reduction of Nitroquinolines
| Parameter | Method A (Metal/Acid) | Method B (Catalytic Hydrogenation) | Rationale & Reference |
|---|---|---|---|
| Reducing Agent | SnCl₂·2H₂O or Iron Powder | H₂ (gas) | Both are effective; catalytic hydrogenation is often cleaner but requires specialized equipment.[4] |
| Catalyst | N/A | Palladium on Carbon (Pd/C, 5-10 mol%) | Pd/C is a standard catalyst for nitro group reduction.[4] |
| Solvent | Concentrated HCl or Acetic Acid/Ethanol | Ethanol, Methanol, or Ethyl Acetate | Solvent choice depends on the solubility of the substrate and the chosen method.[5] |
| Temperature | 60 - 100 °C (Reflux) | Room Temperature | Catalytic hydrogenation often proceeds efficiently at room temperature.[4] |
| **Pressure (for H₂) ** | N/A | 1 - 4 atm (Balloon or Parr shaker) | Higher pressure can increase the reaction rate. |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound starting from 5-bromoquinoline.
Step 1: Synthesis of 5-Bromo-3-nitroquinoline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Reagent Addition: Slowly add 5-bromoquinoline (1.0 eq) to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.
-
Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a separate portion of cold, concentrated sulfuric acid. Add this mixture dropwise to the quinoline solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form. Neutralize the solution with a saturated aqueous solution of sodium hydroxide or ammonium hydroxide until basic.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound (Reduction)
-
Reaction Setup: To a round-bottom flask, add the 5-bromo-3-nitroquinoline (1.0 eq) from the previous step and a solvent such as ethanol or a mixture of ethanol and acetic acid.[5]
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (typically 70-90 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.[4]
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water and basify the solution by slowly adding a concentrated solution of NaOH until the pH is >10. This will precipitate tin salts and deprotonate the amine.
-
Extraction: Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.
Visualizations
Caption: Primary synthetic workflows for this compound.
Caption: Logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Purification of 3-Bromoquinolin-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromoquinolin-5-amine, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound challenging?
The purification of this compound can be complex due to the molecule's inherent chemical properties. The presence of the basic amine group on the quinoline core can lead to strong interactions with the acidic stationary phases, such as silica gel, used in column chromatography. This can result in poor separation, tailing peaks, and in some cases, irreversible adsorption of the compound onto the column.
Q2: What are the most common impurities encountered during the synthesis of this compound?
Common impurities may include unreacted starting materials, byproducts from the bromination or amination steps, and positional isomers. The separation of these impurities can be challenging due to their similar chemical structures and polarities.
Q3: Which purification techniques are most effective for this compound?
The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods include:
-
Column Chromatography: Highly effective for separating closely related impurities. Special considerations are needed to address the basicity of the amine.
-
Recrystallization: A suitable method for removing small amounts of impurities, provided a suitable solvent is found.
-
Acid-Base Extraction: An excellent technique for separating the basic this compound from neutral or acidic impurities.
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is streaking or tailing on the silica gel column.
-
Possible Cause: Strong interaction between the basic amine group of this compound and the acidic silanol groups on the silica gel surface.
-
Troubleshooting Steps:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA) or pyridine, to the eluent.[1] This will neutralize the acidic sites on the silica gel and reduce peak tailing.
-
Change the Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1] Amine-functionalized silica is also a good alternative.
-
Issue 2: The compound is not eluting from the column or is eluting with the solvent front.
-
Possible Cause: The polarity of the mobile phase is either too low or too high.
-
Troubleshooting Steps:
-
Compound Not Eluting: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Compound Eluting Too Quickly: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
-
Issue 3: The compound appears to be decomposing on the column.
-
Possible Cause: The acidic nature of the silica gel may be causing the degradation of the acid-sensitive this compound.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a basic modifier before packing the column.[1]
-
Use an Alternative Stationary Phase: Switch to a more inert stationary phase like neutral alumina.[1]
-
Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the time the compound spends on the stationary phase.[1]
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too supersaturated, or the cooling rate is too fast.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Reheat the solution until the oil redissolves and add a small amount of additional hot solvent.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can help slow the cooling rate.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated enough (too much solvent was used).
-
Troubleshooting Steps:
-
Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound.
-
Induce Crystallization: Try adding a seed crystal of pure this compound.
-
Use an Anti-Solvent: If the compound is soluble in one solvent, add a second solvent in which it is insoluble (an anti-solvent) dropwise until the solution becomes cloudy, then heat until it clears and allow to cool slowly.
-
Data Presentation
Table 1: Comparison of Purification Methods for Analogous Aminoquinoline Derivatives
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Column Chromatography (Silica Gel with TEA modifier) | ~85 | >98 | ~60-70 | Effective for separating isomers and other closely related impurities. |
| Recrystallization (e.g., Ethanol/Water) | ~90 | >97 | ~70-80 | Good for removing minor, less soluble impurities. |
| Acid-Base Extraction | Variable | Variable | >90 | Excellent for removing neutral and acidic impurities. |
Note: Data is adapted from studies on similar bromoquinoline and aminoquinoline derivatives and should be used as a general guideline.[2]
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. If tailing is observed, add 1% triethylamine to the mobile phase. Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase. Pour the slurry into a column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Start the elution with the determined mobile phase. If necessary, gradually increase the polarity of the eluent to facilitate the elution of the compound.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable one where the compound is soluble when hot and insoluble when cold. Common solvents for amines include ethanol, methanol, and mixtures like ethyl acetate/hexane.
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution quickly.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a 1M HCl solution. The basic this compound will be protonated and move into the aqueous layer. Separate the aqueous layer. Repeat the extraction of the organic layer with fresh 1M HCl.
-
Basification: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add a base, such as 1M NaOH, until the solution is basic (pH > 10). The purified this compound will precipitate as a free base.
-
Back Extraction: Extract the aqueous solution with an organic solvent (e.g., dichloromethane) to recover the purified compound.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), and remove the solvent under reduced pressure.
Mandatory Visualization
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Bromoquinolin-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Buchwald-Hartwig amination of 3-bromoquinolin-5-amine. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this crucial C-N bond formation reaction.
Troubleshooting Guide
Successful Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of several reaction parameters. The following table outlines common problems, their potential causes, and recommended solutions for the amination of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Conversion | 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently, or the catalyst may have decomposed. 2. Catalyst Poisoning: The nitrogen atom of the quinoline ring can coordinate to the palladium center, inhibiting catalysis.[1] 3. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrate, leading to slow oxidative addition or reductive elimination. 4. Incorrect Base: The base may be too weak to deprotonate the amine or the resulting salt may inhibit the catalyst. 5. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate. | 1. Use a pre-activated Pd(0) source or a reliable precatalyst (e.g., XPhos Pd G3/G4).[2] Ensure all reagents and solvents are thoroughly degassed to remove oxygen.[3] 2. Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to minimize substrate inhibition.[1][2] 3. Screen a variety of bulky, electron-rich phosphine ligands. For N-heterocyclic substrates, ligands like Xantphos or Josiphos have also shown success. 4. Switch to a stronger, non-coordinating base such as NaOtBu or LHMDS.[3][4] Ensure the base is fresh and anhydrous. 5. Gradually increase the reaction temperature, typically in the range of 80-120 °C. |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of Water: Traces of water can lead to the formation of palladium hydride species, which can cause reductive dehalogenation of the aryl bromide. 2. Catalyst Deactivation Pathway: This can be more prevalent with electron-deficient aryl halides.[3] 3. High Reaction Temperature: Elevated temperatures can sometimes favor side reactions. | 1. Use anhydrous and degassed solvents and reagents. Dry the reaction vessel thoroughly. 2. Try a different ligand or a lower reaction temperature.[3] 3. Optimize the temperature; a lower temperature for a longer reaction time may be beneficial. |
| Formation of Palladium Black | 1. Catalyst Decomposition: The active catalyst has aggregated and precipitated out of the solution, halting the reaction. This can be caused by high temperatures or the presence of impurities.[2] | 1. Lower the reaction temperature and/or screen for a more stable catalyst/ligand combination.[2] Ensure high purity of all reagents. |
| Inconsistent Results | 1. Variability in Reagent Quality: Purity of the catalyst, ligand, base, and solvent can significantly impact the outcome. 2. Inadequate Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[1] | 1. Use high-purity reagents from a reliable source. 2. Ensure the reaction is set up under a strictly inert atmosphere (e.g., using a glovebox or Schlenk line techniques).[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the choice of ligand so critical for the amination of this compound?
A1: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing deactivation. For quinoline substrates, the nitrogen atom can act as a competing ligand, poisoning the catalyst.[1] Bulky and electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos, RuPhos), are often effective as they create a sterically hindered environment around the palladium center, which can disfavor coordination of the quinoline nitrogen and promote the desired oxidative addition and reductive elimination steps of the catalytic cycle.[5]
Q2: Which base should I choose for this reaction?
A2: The choice of base is critical for the deprotonation of the amine nucleophile to form the active amido species.[5] For the amination of aryl bromides, strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be used, particularly if the substrate is sensitive to alkoxide bases.[4] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may also be effective, especially with more reactive catalyst systems, and can be advantageous for substrates with base-sensitive functional groups.[6]
Q3: What is the best solvent for the Buchwald-Hartwig amination of this compound?
A3: Aprotic, non-polar to moderately polar solvents are typically the best choice. Toluene and 1,4-dioxane are the most commonly used and are often effective.[7] The choice of solvent can influence the solubility of the reactants, catalyst, and base, which in turn affects the reaction rate and yield. It is important to use anhydrous and degassed solvents to prevent side reactions and catalyst deactivation.[7]
Q4: My reaction is not going to completion. What should I try first?
A4: If your reaction has stalled, the first step is to analyze a sample by TLC or LC-MS to confirm the presence of starting material. If starting material remains, the issue is likely related to the catalyst's activity or stability. Consider the following systematic approach:
-
Re-evaluate the inertness of your setup: Ensure there are no leaks and that all reagents were handled under a strict inert atmosphere.
-
Check the quality of your reagents: Old or impure catalyst, ligand, or base can lead to failed reactions.
-
Increase catalyst loading: A modest increase in the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) might be necessary.
-
Screen different ligands: If one ligand is not effective, trying another from a similar class (e.g., another bulky biarylphosphine) is a good next step.
Q5: How can I minimize the formation of hydrodehalogenation byproduct?
A5: The formation of the hydrodehalogenated product (quinolin-5-amine) is a common side reaction. To minimize this, ensure that your reaction is scrupulously dry, as water can be a proton source. Using a well-defined precatalyst can sometimes reduce the formation of palladium hydride species responsible for this side reaction. Optimizing the reaction temperature, as higher temperatures can sometimes promote this pathway, may also be beneficial.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Amine coupling partner
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or Xantphos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Base and Amine: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 mmol) and the amine coupling partner (1.2 mmol).
-
Addition of Solvent: Add the anhydrous, degassed solvent (3-5 mL) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-quinolin-5-amine.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A systematic workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: Suzuki Coupling with Bromoquinolines
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving bromoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of bromoquinolines in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Suzuki coupling reaction with a bromoquinoline is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
A: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand System : The choice of the palladium catalyst and ligand is critical. For heteroaryl bromides like bromoquinolines, standard catalysts may not be optimal. The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting the reaction.[1]
-
Recommendation : Screen a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] Bulky, electron-rich phosphine ligands are often effective for challenging substrates.[1][2] Consider using a pre-formed palladium catalyst to ensure the active Pd(0) species is efficiently generated.[1]
-
-
Base Selection : The base is crucial for activating the boronic acid to form a boronate species, which is necessary for transmetalation.[3] An inappropriate base can stall the catalytic cycle.[3]
-
Recommendation : The strength and type of base can significantly influence the reaction. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be effective.[4][5] A screening of different bases is often beneficial.[1]
-
-
Solvent Choice and Degassing : The solvent affects catalyst activity and substrate solubility.[1] Crucially, the presence of oxygen can deactivate the Pd(0) catalyst.[3]
-
Recommendation : Common solvent systems include mixtures like dioxane/water, toluene/water, or DMF/water.[4] Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles to prevent catalyst oxidation.[4]
-
-
Reaction Temperature : Inadequate temperature can lead to a sluggish or incomplete reaction.[4][6]
-
Boronic Acid/Ester Quality : Boronic acids can be unstable and prone to degradation (protodeboronation), especially heteroaryl boronic acids.[4][6]
Issue 2: Presence of Significant Side Products
Q2: My reaction is producing significant amounts of side products, such as dehalogenated bromoquinoline or homocoupled boronic acid. How can I minimize these?
A: The formation of side products is a common issue that can often be suppressed by fine-tuning the reaction conditions.
-
Homocoupling of Boronic Acid : This side reaction forms a biaryl product from two molecules of the boronic acid and is often promoted by the presence of oxygen or high catalyst loadings.[3][6]
-
Mitigation : Ensure thorough degassing of the reaction mixture and consider slightly reducing the catalyst amount.[3]
-
-
Dehalogenation of Bromoquinoline : The bromine atom on the quinoline is replaced by a hydrogen atom.[6]
-
Protodeboronation : The boronic acid reacts with a proton source to replace the boron group with a hydrogen atom.[6] This is a common decomposition pathway for boronic acids.[6]
Data Presentation: Reaction Condition Optimization
The success of a Suzuki coupling reaction with bromoquinolines is highly dependent on the chosen reaction conditions. The following table summarizes various conditions for the synthesis of 3-arylquinolines, providing a comparative overview for reaction optimization.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good yield for mono-arylation of dibromoquinolines, suggesting applicability to 3-bromoquinoline.[2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 85 | Often a reliable system for heteroaryl couplings. |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are generally effective for challenging substrates.[2] |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | RT-80 | High | Precatalysts offer improved stability and reactivity, sometimes allowing for room temperature reactions.[2] |
Experimental Protocols
The following is a generalized procedure adapted from published literature and should be optimized for specific substrates and scales.[7]
Protocol 1: General Procedure for Suzuki Coupling of 3-Bromoquinoline
This protocol outlines a common method using a palladium catalyst with a phosphine ligand.
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)[7]
-
Arylboronic acid (1.2 mmol, 1.2 equiv)[7]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[7]
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[7]
-
Degassed 1,4-dioxane and water (4:1 v/v)[7]
-
Anhydrous sodium sulfate (Na₂SO₄)[7]
Procedure:
-
Reaction Setup : In a Schlenk flask, combine 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.[7]
-
Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[7]
-
Solvent Addition : Add the degassed 1,4-dioxane/water solvent mixture via syringe.[7]
-
Reaction : Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[7]
-
Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).[7]
-
Work-up : Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]
-
Purification : Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Preventing decomposition of 3-Bromoquinolin-5-amine during reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of 3-Bromoquinolin-5-amine during chemical reactions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to decomposition?
A1: The two primary functionalities prone to decomposition are the aromatic amine group and the carbon-bromine bond on the quinoline ring. Aromatic amines can be sensitive to oxidation, while the bromo group can undergo various side reactions, especially in the presence of strong bases or transition metal catalysts.
Q2: Under what conditions is this compound likely to decompose?
A2: Decomposition can be triggered by several factors, including:
-
Oxidative conditions: Exposure to air (oxygen), strong oxidizing agents, or even prolonged exposure to light can lead to the degradation of the amine functionality.
-
Strongly acidic or basic media: While aromatic amines are generally stable, extreme pH conditions can promote side reactions.[1]
-
High temperatures: Like many organic molecules, excessive heat can lead to thermal decomposition.
-
Presence of certain metals: Some transition metals can catalyze dehalogenation or other unwanted side reactions.
-
Reaction with nitrous acid: Primary aromatic amines react with nitrous acid to form diazonium salts, which are often unstable at temperatures above 0-5 °C.[2]
Q3: How can I visually detect decomposition of my this compound sample?
A3: A common sign of decomposition, particularly oxidation of the aromatic amine, is a change in color. Pure this compound is typically a light-colored solid. The formation of colored impurities, often appearing as a darkening of the material to shades of brown or black, can indicate degradation.
Q4: Is it necessary to protect the amine group during reactions?
A4: Protecting the amine group is a common strategy to prevent unwanted side reactions and decomposition, especially in multi-step syntheses.[3][4] The choice of protecting group depends on the subsequent reaction conditions. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac).
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to the decomposition of this compound in your reactions.
| Symptom | Possible Cause | Suggested Solution |
| Reaction mixture turns dark brown/black | Oxidation of the amine group. | - Run the reaction under an inert atmosphere (Nitrogen or Argon).- Degas all solvents prior to use.- Add an antioxidant (e.g., BHT), if compatible with your reaction.- Protect the amine group. |
| Low yield of the desired product with recovery of starting material | Reaction conditions are too harsh, leading to gradual decomposition. | - Lower the reaction temperature.- Reduce the reaction time.- Use a milder base or acid. |
| Formation of debrominated byproducts | Reductive dehalogenation. | - Avoid strong reducing agents if not essential for the desired transformation.- In cross-coupling reactions, optimize the catalyst, ligand, and reaction time to favor the desired coupling over dehalogenation. |
| Unidentified polar impurities by TLC/LC-MS | Decomposition of the quinoline ring system or polymerization. | - Screen different solvents.- Ensure the purity of all reagents.- Consider if the quinoline nitrogen is interfering with the reaction and if a protecting group is needed. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the decomposition of this compound.
Experimental Protocols
Protocol 1: General Procedure for Running Reactions Under an Inert Atmosphere
This protocol describes the standard procedure for setting up a reaction under a nitrogen or argon atmosphere to prevent oxidation.
Materials:
-
Round-bottom flask with a sidearm or a three-neck flask
-
Rubber septa
-
Nitrogen or Argon gas source with a regulator
-
Needles and tubing
-
Schlenk line (optional, but recommended)
-
Degassed solvents
Procedure:
-
Drying the Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator.
-
Assembly: Assemble the glassware while still warm and immediately place it under a positive pressure of inert gas. This can be done by flushing the flask with the inert gas.
-
Adding Reagents: Add solid reagents to the flask under a stream of inert gas. Liquid reagents should be added via syringe through a rubber septum. Ensure solvents have been previously degassed by sparging with the inert gas or by several freeze-pump-thaw cycles.
-
Running the Reaction: Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the flask to a balloon filled with the inert gas or to a bubbler system.
-
Work-up: Upon completion, the reaction can be quenched and worked up under normal atmospheric conditions unless the products are also air-sensitive.
Protocol 2: Boc Protection of the Amine Group
This protocol provides a general method for protecting the 5-amino group of this compound as its tert-butoxycarbonyl (Boc) derivative.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in DCM or THF in a round-bottom flask.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution.
-
Addition of Boc Anhydride: Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the N-Boc protected this compound.
Potential Decomposition Pathways
Caption: Potential decomposition pathways for this compound under various reaction conditions.
References
Technical Support Center: Synthesis of 3-Bromoquinolin-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromoquinolin-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and plausible synthetic route is the direct electrophilic bromination of 5-aminoquinoline. The amino group at position 5 is an activating group that directs incoming electrophiles to the ortho and para positions. However, achieving selective bromination at the 3-position can be challenging and may require specific reaction conditions to override the natural directing effects of the amino group.
Q2: What are the key reaction parameters to control during the bromination of 5-aminoquinoline?
The key parameters to control are:
-
Brominating Agent: The choice of brominating agent (e.g., N-Bromosuccinimide (NBS), bromine) can influence the regioselectivity and reactivity.
-
Solvent: The solvent can affect the solubility of reagents and the reaction pathway.
-
Temperature: Temperature control is crucial to prevent side reactions and the formation of polybrominated byproducts.[1]
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is important to determine the optimal reaction time.
Q3: What are the expected major impurities in the synthesis of this compound via bromination of 5-aminoquinoline?
The expected major impurities include:
-
Unreacted 5-aminoquinoline: Incomplete reaction can leave starting material in the product mixture.
-
Regioisomers: Due to the directing effect of the amino group, other brominated isomers such as 6-bromoquinolin-5-amine and 8-bromoquinolin-5-amine are likely to form.
-
Polybrominated species: Over-bromination can lead to the formation of dibromo- or even tribromoquinolin-5-amines, such as 6,8-dibromoquinolin-5-amine.[2]
Q4: How can I purify the crude this compound?
A combination of purification techniques is often necessary:
-
Acid-Base Extraction: This technique can be used to separate the basic quinoline compounds from non-basic impurities.[3]
-
Column Chromatography: Silica gel column chromatography is highly effective for separating isomers and other closely related impurities.[3] An appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) should be determined using TLC.[3]
-
Recrystallization: This can be an effective final purification step if a suitable solvent system is found that differentiates the solubility of the desired product from the impurities.[3]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incorrect Reaction Conditions | - Verify the reaction temperature. Some brominations require cooling, while others may need gentle heating.[1]- Ensure the correct solvent and brominating agent were used as specified in the protocol. |
| Decomposition of Starting Material or Product | - Monitor the reaction for the formation of dark, tarry substances, which can indicate decomposition.[4]- Consider lowering the reaction temperature or using a milder brominating agent.[1] |
| Incomplete Reaction | - Monitor the reaction progress using TLC. If the starting material is still present after the recommended time, consider extending the reaction time or adding more of the brominating agent. |
Issue 2: Presence of Multiple Spots on TLC, Indicating an Impure Product
| Possible Cause | Troubleshooting Steps |
| Formation of Regioisomers | - Optimize the reaction conditions (temperature, solvent, and brominating agent) to favor the formation of the desired 3-bromo isomer.- Employ high-performance column chromatography with a shallow solvent gradient for better separation of the isomers.[3] |
| Formation of Polybrominated Byproducts | - Use a stoichiometric amount of the brominating agent. Adding it portion-wise can also help control the reaction.- Keep the reaction temperature low to reduce the rate of multiple brominations. |
| Unreacted Starting Material | - Ensure the reaction goes to completion by monitoring with TLC.- If starting material remains, it can often be separated by column chromatography.[3] |
Quantitative Data Summary
The following table presents typical purity levels and yields for the purification of bromoquinoline derivatives. The data is adapted from studies on similar compounds and serves as a general guide.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (e.g., Ethanol/Water) | 85 | 95 | 70 | Effective for removing less polar impurities.[3] |
| Column Chromatography (e.g., Petroleum Ether:Ethyl Acetate 4:1) | 85 | 98 | 60 | Good for separating closely related impurities and isomers.[3] |
| Recrystallization followed by Column Chromatography | 85 | >99 | 50 | Recommended for achieving high purity.[3] |
Experimental Protocol: Synthesis of this compound via Bromination
This protocol is a general guideline and may require optimization.
Materials:
-
5-aminoquinoline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 5-aminoquinoline (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0 - 1.2 eq) portion-wise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Impurity Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Bromoquinolin-5-amine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive comparative analysis of the ¹H and ¹³C NMR spectra of 3-Bromoquinolin-5-amine, a substituted quinoline of interest in medicinal chemistry. Due to the limited availability of directly published, assigned experimental data for this compound, this guide leverages spectral data from closely related structural analogs to provide a robust predictive analysis and comparison.
The quinoline scaffold is a privileged structure in drug discovery, and understanding the influence of substituents on its electronic environment is crucial for designing molecules with desired pharmacological properties.[1] This guide will delve into the expected ¹H and ¹³C NMR spectral features of this compound, compare them with relevant alternatives, and provide detailed experimental protocols to aid in the acquisition and interpretation of high-quality NMR data.
Comparative ¹H NMR Data
The ¹H NMR spectrum provides valuable information about the number, environment, and connectivity of protons in a molecule. For substituted quinolines, the aromatic region (typically δ 7.0-9.0 ppm) is of particular interest. The electron-withdrawing nature of the nitrogen atom and the bromine substituent, coupled with the electron-donating effect of the amine group, leads to a complex and informative pattern of chemical shifts.[1]
To illustrate the expected spectral characteristics of this compound, a comparison is made with the known data for 3-Bromoquinoline and 5-Aminoquinoline. This allows for an estimation of the chemical shifts for the target molecule.
| Compound | H2 (ppm) | H4 (ppm) | H6 (ppm) | H7 (ppm) | H8 (ppm) | Other Protons (ppm) |
| This compound (Predicted) | ~8.8 (d) | ~8.2 (s) | ~7.0 (d) | ~7.5 (t) | ~7.2 (d) | NH₂ (broad s) |
| 3-Bromoquinoline | 8.93 (d) | 8.24 (d) | 7.78 (d) | 7.65 (t) | 8.09 (d) | - |
| 5-Aminoquinoline | 8.77 (dd) | 7.45 (dd) | 6.85 (d) | 7.52 (t) | 7.29 (d) | NH₂ (broad s) |
Note: The predicted values for this compound are estimations based on the additive effects of the bromo and amino substituents on the quinoline core. Actual experimental values may vary. The multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, dd = doublet of doublets).
Comparative ¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The chemical shifts in the ¹³C NMR spectrum of this compound will be influenced by the electronegativity of the nitrogen and bromine atoms, as well as the resonance effects of the amino group.
A comparison with 3-Bromoquinoline and 5-Aminoquinoline provides a framework for predicting the ¹³C chemical shifts of this compound.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C4a (ppm) | C5 (ppm) | C6 (ppm) | C7 (ppm) | C8 (ppm) | C8a (ppm) |
| This compound (Predicted) | ~150 | ~120 | ~138 | ~148 | ~145 | ~110 | ~129 | ~115 | ~128 |
| 3-Bromoquinoline | 151.1 | 121.2 | 139.1 | 147.9 | 129.2 | 128.8 | 129.7 | 128.1 | 147.3 |
| 5-Aminoquinoline | 149.8 | 121.1 | 133.5 | 148.2 | 144.5 | 109.8 | 129.1 | 113.4 | 125.8 |
Note: The predicted values for this compound are estimations.
Experimental Protocols
Acquiring high-quality NMR data is essential for accurate structural elucidation. The following are detailed protocols for ¹H and ¹³C NMR analysis of quinoline derivatives.
¹H NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the Free Induction Decay (FID) by co-adding a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
-
Sample Preparation:
-
A higher concentration of the sample (20-50 mg in 0.6-0.8 mL of solvent) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Instrument Setup and Data Acquisition:
-
Follow the same initial steps for locking and shimming as in ¹H NMR.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
A larger number of scans and a longer relaxation delay are often necessary compared to ¹H NMR.
-
-
Data Processing:
-
The processing steps (Fourier transform, phasing, and calibration) are analogous to those for ¹H NMR.
-
Logical Workflow for NMR Analysis
The process of analyzing an unknown or novel substituted quinoline like this compound follows a logical progression from sample preparation to final structure confirmation.
Caption: A logical workflow for the NMR analysis of a substituted quinoline.
Key Signaling Differences
The substitution pattern on the quinoline ring significantly impacts the NMR spectra. The following diagram illustrates the key differences in expected ¹H NMR signals between an unsubstituted quinoline and this compound, highlighting the influence of the bromine and amino groups.
Caption: Key differences in ¹H NMR signals due to substitution.
By understanding the fundamental principles of NMR and leveraging comparative data from known analogs, researchers can effectively predict, acquire, and interpret the NMR spectra of novel compounds like this compound, facilitating rapid and accurate structural confirmation in the drug discovery pipeline.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of 3-Bromoquinolin-5-amine and 3-Bromoaniline
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a critical step. Mass spectrometry stands as a cornerstone technique in this endeavor, providing vital information on molecular weight and structural motifs through the analysis of fragmentation patterns. This guide offers a comparative analysis of the predicted electron ionization (EI) mass spectral fragmentation of 3-Bromoquinolin-5-amine and the experimentally observed fragmentation of the structurally related compound, 3-bromoaniline.
Quantitative Fragmentation Analysis: A Side-by-Side Comparison
The following table summarizes the predicted major fragment ions for this compound and the experimentally observed fragments for 3-bromoaniline. The presence of bromine in both compounds results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (M+ and M+2). For simplicity, the table lists the m/z value corresponding to the lighter ⁷⁹Br isotope.
| m/z (Predicted for this compound) | Proposed Fragment Identity | m/z (Observed for 3-Bromoaniline)[1][2] | Observed Fragment Identity |
| 222/224 | [M]⁺ | 171/173 | [M]⁺ |
| 143 | [M - Br]⁺ | 92 | [M - Br]⁺ |
| 116 | [M - Br - HCN]⁺ | 65 | [C₅H₅]⁺ |
| 89 | [C₇H₅]⁺ |
Deciphering the Fragmentation Pathways
The fragmentation of these molecules under electron ionization is expected to be driven by the presence of the bromine atom, the amino group, and the aromatic ring system.
Predicted Fragmentation of this compound:
The molecular ion of this compound is anticipated to be prominent. A primary fragmentation pathway is the homolytic cleavage of the C-Br bond, a common fragmentation for halogenated aromatic compounds, resulting in the loss of a bromine radical to yield a fragment at m/z 143. Subsequent fragmentation of the quinoline ring system is likely to involve the characteristic loss of a neutral molecule of hydrogen cyanide (HCN), leading to a fragment at m/z 116.
Observed Fragmentation of 3-Bromoaniline:
The mass spectrum of 3-bromoaniline shows a strong molecular ion peak at m/z 171/173.[2] The base peak in the spectrum is at m/z 92, corresponding to the loss of the bromine radical.[1] Further fragmentation of the resulting aniline radical cation can lead to the formation of the cyclopentadienyl cation at m/z 65 through the loss of HCN and subsequent rearrangement.
Visualizing the Fragmentation Pathway of this compound
The following diagram illustrates the predicted fragmentation cascade for this compound.
Experimental Protocols
The following provides a generalized experimental protocol for acquiring an electron ionization mass spectrum for a compound such as this compound.
Sample Preparation:
A dilute solution of the analyte (approximately 1 µg/mL) is prepared in a volatile organic solvent, such as methanol or dichloromethane.
Mass Spectrometry Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is typically used.
-
Sample Introduction: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet. The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
References
Comparative study of different synthetic routes to 3-Bromoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Pharmaceutical Intermediate
3-Bromoquinolin-5-amine is a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern makes it a valuable intermediate for the development of novel therapeutics. This guide provides a comparative analysis of different synthetic routes to this compound, offering a detailed examination of experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Multi-step Synthesis via Skraup Reaction and Subsequent Functionalization
This approach involves the initial construction of a substituted quinoline ring using the Skraup reaction, followed by functional group manipulations to install the desired bromo and amino moieties. A plausible pathway begins with 3-bromoaniline, proceeds through nitration and cyclization to form the quinoline core, and concludes with the reduction of the nitro group.
Reaction Pathway
Caption: Synthetic pathway for this compound starting from 3-bromoaniline.
Experimental Protocols
Step 1: Nitration of 3-Bromoaniline to 3-Bromo-5-nitroaniline
-
To a stirred solution of 3-bromoaniline (1.0 eq) in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of nitric acid (1.1 eq) and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.
-
The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water until the washings are neutral and then dried. Recrystallization from ethanol can be performed for further purification.
Step 2: Skraup Reaction to form 3-Bromo-5-nitroquinoline
-
A mixture of 3-bromo-5-nitroaniline (1.0 eq), glycerol (3.0 eq), and a suitable oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) is prepared.
-
Concentrated sulfuric acid is carefully added to the mixture with cooling.
-
The reaction mixture is heated to 120-140 °C for several hours. The reaction is often vigorous and should be controlled carefully.
-
After cooling, the mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The product is purified by steam distillation or column chromatography.
Step 3: Reduction of 3-Bromo-5-nitroquinoline to this compound
-
To a solution of 3-bromo-5-nitroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), a reducing agent such as iron powder and hydrochloric acid, or stannous chloride (SnCl2) is added.
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then cooled and made alkaline with a base (e.g., sodium hydroxide or ammonia) to precipitate the product.
-
The crude this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Performance Data
| Parameter | Nitration | Skraup Reaction | Reduction | Overall (Estimated) |
| Yield | 70-80% | 40-50% | 80-90% | 22-36% |
| Purity | >95% (after recrystallization) | >90% (after purification) | >98% (after recrystallization) | >98% |
| Reaction Time | 2-3 hours | 4-6 hours | 3-5 hours | 9-14 hours |
| Key Reagents | HNO₃, H₂SO₄ | Glycerol, H₂SO₄, Oxidizing agent | Fe/HCl or SnCl₂ | - |
Route 2: Late-Stage Bromination of Quinolin-5-amine
This synthetic strategy involves the initial synthesis of quinolin-5-amine followed by a regioselective bromination at the 3-position. The key challenge in this route is achieving high selectivity for the desired isomer, as direct bromination of quinolines can often lead to a mixture of products.
Reaction Pathway
Caption: Synthetic pathway involving late-stage bromination of quinolin-5-amine.
Experimental Protocol
Regioselective Bromination of Quinolin-5-amine
-
Quinolin-5-amine (1.0 eq) is dissolved in a suitable solvent (e.g., acetonitrile or a chlorinated solvent).
-
A brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.2 eq), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction may require a specific catalyst or additive to promote regioselectivity towards the 3-position.
-
The reaction is monitored by TLC or GC-MS for the consumption of the starting material and the formation of the product.
-
Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess bromine.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically performed by column chromatography to separate the desired 3-bromo isomer from other brominated byproducts.
Performance Data
| Parameter | Regioselective Bromination |
| Yield | 30-50% (highly dependent on selectivity) |
| Purity | >95% (after chromatographic separation) |
| Reaction Time | 2-4 hours |
| Key Reagents | Quinolin-5-amine, NBS |
Comparative Summary
| Feature | Route 1: Multi-step Synthesis | Route 2: Late-Stage Bromination |
| Overall Yield | Lower (estimated 22-36%) | Potentially higher if selectivity is achieved |
| Number of Steps | Three | One (from quinolin-5-amine) |
| Purification | Requires purification at each step | A challenging chromatographic separation may be needed |
| Scalability | More established and potentially more scalable | May be difficult to scale due to selectivity issues |
| Key Challenges | Handling of hazardous reagents (nitrating mixture, strong acids), potentially violent Skraup reaction. | Achieving high regioselectivity in the bromination step. |
| Starting Materials | Readily available 3-bromoaniline. | Readily available quinolin-5-amine. |
Conclusion
Both synthetic routes present viable options for the preparation of this compound, each with its own set of advantages and challenges.
Route 1 , while being a multi-step process with a lower overall yield, offers a more controlled and predictable synthesis. The functional groups are introduced in a stepwise manner, which can lead to a purer final product with potentially easier purification at each stage. This route is likely more amenable to scale-up in a manufacturing setting.
Route 2 is an attractive option due to its atom economy and fewer synthetic steps. However, the success of this route is heavily dependent on achieving high regioselectivity in the bromination step. Without a well-optimized protocol, this route can lead to a mixture of isomers, necessitating a difficult and costly purification process.
For researchers requiring a reliable and scalable synthesis of this compound with high purity, Route 1 is the recommended approach . For smaller-scale synthesis where rapid access to the molecule is desired and purification capabilities are available, further investigation into optimizing the regioselective bromination in Route 2 could be a worthwhile endeavor.
X-ray Crystallographic Analysis of Bromo-Substituted Quinolines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the X-ray crystallographic analysis of bromo-substituted quinoline derivatives. Due to the limited availability of published crystallographic data for derivatives of 3-Bromoquinolin-5-amine, this guide utilizes closely related bromo-quinoline structures to illustrate the comparative analytical approach.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of bromine atoms and amino groups can significantly modulate the physicochemical and biological properties of these molecules, influencing their target affinity, selectivity, and pharmacokinetic profiles. X-ray crystallography provides invaluable atomic-level insights into the three-dimensional structure of these compounds, elucidating conformational preferences, intermolecular interactions, and solid-state packing, all of which are critical for structure-based drug design.
Comparative Crystallographic Data
The following table summarizes the crystallographic data for two bromo-substituted quinoline derivatives, offering a basis for structural comparison.
| Parameter | 3-bromomethyl-2-chloro-quinoline[1] | 8-bromo-2-methylquinoline[2] |
| Chemical Formula | C₁₀H₇BrClN | C₁₀H₈BrN |
| Molecular Weight | 256.53 | 222.08 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 6.587(2) | 5.0440(17) |
| b (Å) | 7.278(3) | 13.467(4) |
| c (Å) | 10.442(3) | 13.391(4) |
| α (°) | 83.59(3) | 90 |
| β (°) | 75.42(2) | 97.678(4) |
| γ (°) | 77.39(3) | 90 |
| Volume (ų) | 471.9(3) | 901.4(5) |
| Z | 2 | 4 |
| Calculated Density (g/cm³) | 1.804 | 1.636 |
| Final R-value | 0.0734 | 0.071 |
Experimental Protocols
General Synthesis of Bromo-Substituted Quinolines
The synthesis of bromo-substituted quinolines can be achieved through various established methods, such as the Skraup synthesis, Doebner-von Miller reaction, or Combes synthesis, starting from appropriately substituted anilines. For the introduction of the bromine atom, direct bromination of the quinoline core or the use of a brominated starting material are common strategies.
Example: Synthesis of 8-bromo-2-methylquinoline
A common route to 8-bromo-2-methylquinoline involves the Doebner-von Miller reaction of 2-bromoaniline with crotonaldehyde.
-
Reaction Setup: To a stirred solution of 2-bromoaniline in a suitable solvent (e.g., ethanol), add a condensing agent such as hydrochloric acid or zinc chloride.
-
Addition of Aldehyde: Slowly add crotonaldehyde to the reaction mixture. The reaction is often exothermic and may require cooling.
-
Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 8-bromo-2-methylquinoline.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
Solvent Selection: The choice of solvent is crucial. A solvent in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures is ideal. Common solvents for quinoline derivatives include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.
-
Preparation of Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent, gently heating if necessary to achieve complete dissolution.
-
Slow Evaporation: Allow the solvent to evaporate slowly in a dust-free environment. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile co-solvent.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is collected using a detector as the crystal is rotated.[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares procedures.[1]
Visualizations
References
In vitro and in vivo testing of novel compounds derived from 3-Bromoquinolin-5-amine
Comparative Evaluation of Novel 3-Bromoquinolin-5-amine Derivatives in Oncology
A Guide for Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of a series of novel compounds derived from a this compound scaffold. Quinoline structures are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][2][3] The compounds presented herein—designated NQC-1, NQC-2, and NQC-3—were rationally designed as potential inhibitors of key signaling pathways implicated in tumor proliferation and survival.
This document summarizes their performance in foundational in vitro cytotoxicity assays and subsequent in vivo evaluation in a murine xenograft model. Detailed experimental protocols and a proposed mechanism of action are provided to support further investigation and development.
In Vitro Performance: Cytotoxicity Screening
The initial phase of evaluation involved screening the novel quinoline compounds (NQCs) for their cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to measure cellular metabolic activity as an indicator of cell viability after 72 hours of compound exposure.[4] Gefitinib, an established Epidermal Growth Factor Receptor (EGFR) inhibitor, was used as a positive control.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM)
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HT-29 (Colorectal Adenocarcinoma) |
| NQC-1 | 15.2 | 11.8 | 20.5 |
| NQC-2 | 1.8 | 0.9 | 2.5 |
| NQC-3 | 9.7 | 7.5 | 12.1 |
| Gefitinib | 2.5 | 1.2 | 3.0 |
Data represents the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM) and is presented as the mean of three independent experiments. Lower values indicate higher potency.
Analysis: The results clearly identify NQC-2 as the most potent derivative, exhibiting sub-micromolar to low micromolar IC₅₀ values across all tested cell lines. Its potency is comparable to, and in some cases exceeds, that of the reference compound Gefitinib. Based on this superior in vitro performance, NQC-2 was selected for further evaluation in in vivo models.
Experimental Workflow: In Vitro Cytotoxicity Assay
The diagram below outlines the key steps of the MTT assay used for the initial screening of the NQC compounds.
In Vivo Efficacy: Xenograft Tumor Model
Following its promising in vitro profile, NQC-2 was advanced to an in vivo study using a subcutaneous xenograft model. Immunocompromised mice bearing established HT-29 colorectal tumors were treated with NQC-2 to assess its anti-tumor efficacy.
Table 2: In Vivo Efficacy of NQC-2 in HT-29 Xenograft Model
| Treatment Group | Dose & Schedule | Average Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | Saline, daily p.o. | + 250% | 0% |
| NQC-2 | 50 mg/kg, daily p.o. | + 95% | 62% |
Tumor volumes were measured over a 21-day treatment period. TGI is calculated relative to the vehicle control group at the end of the study.
Analysis: Oral administration of NQC-2 at 50 mg/kg daily resulted in a statistically significant 62% inhibition of tumor growth compared to the vehicle-treated control group. No significant body weight loss or signs of toxicity were observed in the treatment group, suggesting a favorable preliminary safety profile.
Experimental Workflow: In Vivo Xenograft Study
The following diagram illustrates the workflow for the animal efficacy study.
Proposed Mechanism of Action: EGFR Signaling Pathway
Many quinoline-based anticancer agents function as tyrosine kinase inhibitors.[1] Given its efficacy profile, NQC-2 is hypothesized to inhibit the EGFR signaling cascade, a critical pathway that regulates cell growth, proliferation, and survival.[5][6] Aberrant EGFR signaling is a hallmark of many cancers.[7] Inhibition of EGFR blocks downstream cascades such as the RAS/MAPK and PI3K/AKT pathways, ultimately leading to reduced proliferation and apoptosis.[8][9]
Diagram: EGFR Signaling Pathway and Point of Inhibition
Appendix: Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.[4]
-
Compound Treatment: Stock solutions of NQC compounds are serially diluted in culture medium. The medium from the cell plates is removed, and 100 µL of the diluted compound solutions are added to the respective wells. A vehicle control (medium with DMSO) is included.[4]
-
Incubation: The plates are incubated for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: 20 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]
-
Solubilization: The medium is carefully aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[4]
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]
Protocol 2: Subcutaneous Tumor Xenograft Model
-
Cell Preparation: HT-29 human colorectal cancer cells are cultured to 80-90% confluency, harvested, and washed with sterile PBS. The cell pellet is resuspended in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.[10]
-
Animal Handling: All procedures are performed on 6-8 week old female athymic nude mice under sterile conditions, following institutional animal care guidelines.[10][11]
-
Implantation: Mice are anesthetized, and 100 µL of the cell suspension (containing 5 x 10⁶ cells) is subcutaneously injected into the right flank of each mouse.[10]
-
Tumor Growth and Grouping: Tumors are allowed to grow until they reach a palpable volume of approximately 100-150 mm³. Mice are then randomized into treatment and control groups (n=8-10 per group).
-
Treatment Administration: Treatment is initiated. The NQC-2 group receives 50 mg/kg of the compound formulated in a suitable vehicle via oral gavage daily. The control group receives the vehicle only.
-
Monitoring: Animal health and body weight are monitored daily. Tumor size is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[10]
-
Study Endpoint: The study is concluded after 21 days, or when tumors in the control group reach a predetermined maximum size. Animals are euthanized, and tumors are excised, weighed, and preserved for further analysis.
-
Data Analysis: Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. benchchem.com [benchchem.com]
- 11. Tumor xenograft model [bio-protocol.org]
Safety Operating Guide
Proper Disposal of 3-Bromoquinolin-5-amine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-Bromoquinolin-5-amine are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, based on available safety data.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is classified as harmful and an irritant.
Key Hazard Information:
Therefore, personal protective equipment (PPE) is mandatory when handling this substance. This includes:
-
Safety glasses or a face shield.[2]
-
Protective gloves.[1]
-
A lab coat or other protective clothing.[1]
-
Use of a chemical fume hood to avoid inhalation of dust or vapors.[1][4]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through an approved waste disposal plant.[1][5] Adherence to local, regional, and national regulations for hazardous waste is essential.
1. Waste Collection and Storage:
-
Solid Waste: Collect un-contaminated solid this compound in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials used for spill cleanup, such as inert absorbent material (e.g., vermiculite, sand), should also be collected in a suitable, closed container for disposal.[1][4]
-
Labeling: The waste container must be clearly labeled with the chemical name "this compound" and appropriate hazard symbols.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be secure and locked up.[1][5]
2. Disposal:
-
Professional Disposal Service: Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
-
Regulatory Compliance: Ensure that the disposal process complies with all applicable federal, state, and local environmental regulations.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.[2]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[2][4] Avoid creating dust.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
-
Reporting: Report the spill to the appropriate laboratory safety officer or environmental health and safety department.
Quantitative Data Summary
Currently, publicly available safety data sheets for this compound do not provide specific quantitative data such as permissible exposure limits or concentration thresholds for different disposal methods. The guidance is qualitative, emphasizing containment, proper labeling, and disposal through a licensed waste management facility.
| Data Point | Value |
| Boiling Point | 352.5 ± 27.0 °C at 760 mmHg |
| Density | 1.6 ± 0.1 g/cm³ |
| Storage Temperature | Room Temperature, in a dry, dark place.[3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
